ZXH-3-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37ClN8O7S/c1-19-29-31(21-10-12-22(39)13-11-21)42-25(18-28(49)54-3)33-45-44-20(2)46(33)38(29)55-32(19)35(51)41-17-6-4-5-16-40-24-9-7-8-23-30(24)37(53)47(36(23)52)26-14-15-27(48)43-34(26)50/h7-13,25-26,40H,4-6,14-18H2,1-3H3,(H,41,51)(H,43,48,50)/t25-,26?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKOFICOCDRNDA-PMCHYTPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZXH-3-26: A Technical Guide to a Selective BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain and extraterminal domain (BET) protein BRD4. As a heterobifunctional molecule, this compound functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Mechanism of Action
PROTACs like this compound represent a novel therapeutic modality that leverages the cell's own protein disposal machinery to eliminate target proteins. The mechanism involves the formation of a ternary complex between the target protein (BRD4), the PROTAC (this compound), and an E3 ubiquitin ligase (Cereblon). This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.
Caption: Mechanism of Action of this compound as a BRD4 PROTAC Degrader.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for the degradation of BRD4. The following tables summarize the key quantitative data reported for this molecule.
| Parameter | Value | Notes | Reference |
| DC50 (BRD4) | ~5 nM | Half-maximal degradation concentration after 5 hours of treatment. | [1][2] |
| Selectivity | High | Spares degradation of BRD2 and BRD3 at concentrations up to 10 μM. | [1][3] |
| E3 Ligase Recruited | Cereblon (CRBN) | This compound contains a ligand for Cereblon. | [1] |
| Targeted Bromodomain | BRD4(BD1) | Shows activity exclusively on the first bromodomain of BRD4. | [3] |
Further quantitative data on Dmax, binding affinities (Kd), and antiproliferative IC50 values are being actively compiled from primary literature and will be updated in subsequent versions of this guide.
Experimental Protocols
The characterization of a selective degrader like this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining BRD4. Plot the percentage of remaining BRD4 against the log of the this compound concentration to calculate the DC50 value.
Ubiquitination Assay
This assay confirms that the degradation of BRD4 is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce significant degradation (e.g., 100 nM) for a shorter time period (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells in a denaturing lysis buffer to preserve ubiquitination. Immunoprecipitate endogenous BRD4 using an anti-BRD4 antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Detection: Perform a western blot and probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
Ternary Complex Formation Assay
This assay verifies the formation of the BRD4-ZXH-3-26-CRBN ternary complex, which is essential for PROTAC activity.
Methodology (Co-Immunoprecipitation):
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the E3 ligase (Cereblon) using an anti-CRBN antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a western blot.
-
Detection: Probe the membrane with an anti-BRD4 antibody to detect the co-immunoprecipitation of BRD4 with Cereblon, which indicates the formation of the ternary complex.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing a BRD4 degrader and the logical relationship of the key experimental outcomes.
Caption: A typical experimental workflow for the characterization of a BRD4 degrader.
Caption: Logical relationships in the mechanism of selective BRD4 degradation by this compound.
References
The Core Technology of ZXH-3-26: A Technical Guide to a Selective BRD4 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core technology behind ZXH-3-26, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4). This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This compound is a PROTAC that selectively targets BRD4 for degradation.[1] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and are implicated in various diseases, including cancer.[1][2] Unlike traditional small-molecule inhibitors that only block the activity of a protein, this compound leads to the complete removal of the BRD4 protein, offering a more profound and sustained therapeutic effect.[3]
Mechanism of Action of this compound
The mechanism of action of this compound follows the classic PROTAC paradigm, culminating in the selective degradation of BRD4. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the bromodomain of BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase. This brings BRD4 and CRBN into close proximity, forming a stable ternary complex.[4]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and degrades BRD4 into small peptides, effectively eliminating it from the cell.
-
Recycling of this compound: After inducing the degradation of a BRD4 molecule, this compound is released and can engage another BRD4 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
dot
Caption: Mechanism of Action of this compound PROTAC.
Quantitative Data Summary
This compound has been demonstrated to be a highly potent and selective degrader of BRD4. The following tables summarize the key quantitative data from various studies.
| Parameter | Value | Cell Line(s) | Reference |
| DC₅₀ (5 hours) | ~5 nM | HeLa, HEK293T | [4][5] |
| Selectivity | No significant degradation of BRD2 or BRD3 at 10 µM | HeLa, HEK293T | [4][5] |
| BRD4 Isoform Degradation | Degrades both long and short isoforms | HeLa | [4] |
Table 1: Potency and Selectivity of this compound.
| Treatment | Target Protein Condensates | Effect | Time Point | Cell Line | Reference |
| This compound (100 nM) | BRD4 | Decreased | 6 hours | HeLa | [4] |
| MED1 | Decreased | 6 hours | HeLa | [4] | |
| CYCT1 | Decreased | 6 hours | HeLa | [4] | |
| p300 | No significant change | 6 hours | HeLa | [4] | |
| JQ1 (500 nM) | BRD4, MED1, CYCT1 | No significant change | 6 hours | HeLa | [4] |
Table 2: Effect of this compound on Biomolecular Condensates.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD4, BRD2, and BRD3 following treatment with this compound.
Materials:
-
Cell lines (e.g., HEK293T, HeLa)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 5 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
EGFP/mCherry Reporter Assay for Quantifying Protein Degradation
This flow cytometry-based assay provides a quantitative measure of the degradation of specific bromodomains.
Materials:
-
HEK293T cells
-
Lentiviral vectors for stable expression of BRD4 bromodomain-EGFP fusion proteins and a stable mCherry control.
-
This compound
-
Flow cytometer
Procedure:
-
Generation of Stable Cell Lines: Create stable cell lines expressing fusions of the bromodomains of BRD2, BRD3, and BRD4 to EGFP, along with a constitutively expressed mCherry as an internal control. This can be achieved through lentiviral transduction followed by selection. A CRISPR/Cas9-based approach can also be used for endogenous gene tagging.[4][17][18]
-
Cell Treatment: Plate the stable cell lines and treat with a range of this compound concentrations for a specified time.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Measure the EGFP and mCherry fluorescence intensity for each cell.
-
Data Analysis: The ratio of EGFP to mCherry fluorescence is calculated for each cell. A decrease in this ratio indicates specific degradation of the EGFP-tagged bromodomain. The DC₅₀ value can be determined by plotting the EGFP/mCherry ratio against the concentration of this compound.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This method allows for the unbiased, global analysis of protein expression changes upon treatment with this compound, confirming the selectivity of degradation.[19][20]
Materials:
-
MM.1S cells (or other relevant cell line)
-
This compound and DMSO control
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Sample Preparation: Treat cells with this compound or DMSO. Lyse the cells, extract proteins, and digest them into peptides.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase HPLC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by nano-LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification of peptides from all samples.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Calculate the fold change in protein abundance between this compound-treated and control samples to assess the selectivity of BRD4 degradation.[1]
Signaling Pathways and Downstream Effects
BRD4 is a key transcriptional coactivator, and its degradation by this compound has significant downstream consequences on gene expression and cellular processes.
dot
References
- 1. BRD4 REGULATES TRANSCRIPTION FACTOR ΔNp63α TO DRIVE A CANCER STEM CELL PHENOTYPE IN SQUAMOUS CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 regulates key transcription factors that drive epithelial-mesenchymal transition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]
- 7. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
- 8. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]
- 9. BRD4 Polyclonal Antibody (PA5-85662) [thermofisher.com]
- 10. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. MED1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. MED1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. Cyclin T1 antibody (20992-1-AP) | Proteintech [ptglab.com]
- 14. Cyclin T1 Polyclonal Antibody (PA5-77892) [thermofisher.com]
- 15. Cyclin T1 (D1B6G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Cyclin T1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. CRISPR/Cas9 Mediated Fluorescent Tagging of Endogenous Proteins in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cereblon E3 Ligase in the Targeted Degradation of BRD4 by ZXH-3-26: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. This technical guide delineates the critical role of the Cereblon (CRBN) E3 ubiquitin ligase in the mechanism of action of this compound. By hijacking the cellular ubiquitin-proteasome system, this compound effectively induces the degradation of BRD4, offering a promising therapeutic strategy for cancers dependent on BRD4. This document provides a comprehensive overview of the underlying signaling pathways, quantitative degradation data, and detailed experimental protocols relevant to the study of this compound.
Introduction: The PROTAC Approach to Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This approach offers several advantages over traditional inhibition, including the potential to target previously "undruggable" proteins and the ability to achieve sustained target knockdown.
This compound is a PROTAC that exemplifies this innovative strategy. It is composed of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the CRBN E3 ligase.[3] BRD4 is an attractive anticancer target due to its role in regulating the expression of oncogenes such as c-MYC.[4][5] While BRD4 inhibitors have shown clinical promise, their efficacy can be limited by the accumulation of the BRD4 protein.[1] this compound overcomes this limitation by actively promoting the degradation of BRD4.[1]
The Mechanism of Action of this compound
The activity of this compound is fundamentally dependent on its ability to form a ternary complex with BRD4 and the CRBN E3 ligase complex.[4] This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the bromodomain of BRD4 and the substrate receptor CRBN, a component of the Cullin-RING E3 ubiquitin ligase complex.[4]
-
Ubiquitination: The formation of this ternary complex brings BRD4 into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of degradation.
A key feature of this compound is its remarkable selectivity for BRD4 over other members of the bromodomain and extra-terminal domain (BET) family, such as BRD2 and BRD3.[1][6][7] This selectivity is attributed to the unique conformation that this compound adopts when it engages with CRBN, which favors the productive binding of BRD4.[1][7]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various cellular and biochemical assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| DC50 (5h) | ~ 5 nM | Not Specified | Cellular Degradation Assay | [1][6][7] |
| BRD4 Degradation | Log2 Fold Change of -1.99 | MM.1s | Quantitative Proteomics | [8] |
| Selectivity | Inactive on BRD2/3 | HEK293T | Western Blot | [1] |
| Concentration for BRD4 Degradation | Effective at 100 nM | HeLa | Western Blot | [9] |
Table 1: Quantitative degradation data for this compound.
| Compound | Target Selectivity | E3 Ligase | Reference |
| This compound | BRD4 | Cereblon | [1][4] |
| dBET6 | Pan-BET (BRD2, BRD3, BRD4) | Cereblon | [1] |
| MZ1 | Pan-BET (BRD2, BRD3, BRD4) | VHL | [4] |
Table 2: Comparison of selectivity and E3 ligase recruitment for different BET degraders.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated BRD4 Degradation
Caption: this compound mediated BRD4 degradation pathway.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for protein degradation analysis.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: HeLa or HEK293T cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or DMSO as a vehicle control. Cells are incubated for the desired time points (e.g., 2, 4, 6, 12, 24 hours).
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics (TMT-based)
-
Sample Preparation: Cells are treated with this compound or DMSO. Following lysis, proteins are digested into peptides, for example, using trypsin.
-
TMT Labeling: Peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the DMSO control to determine changes in protein levels.[8]
Conclusion
This compound is a powerful chemical probe and a promising therapeutic candidate that effectively leverages the Cereblon E3 ligase to induce the selective degradation of BRD4.[1] Its high potency and selectivity underscore the potential of the PROTAC technology for targeting disease-causing proteins. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological effects of this compound and to develop next-generation protein degraders. Understanding the intricate interplay between the PROTAC, the target protein, and the E3 ligase is paramount for the continued advancement of this transformative therapeutic modality.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of BRD4 Using the Selective Degrader ZXH-3-26: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology and inflammatory diseases. Understanding its multifaceted functions requires precise tools that can dissect its role with high specificity. This technical guide details the use of ZXH-3-26, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) for BRD4, as a tool to investigate its cellular functions. We provide a comprehensive overview of BRD4's mechanism of action, quantitative data on the efficacy and selectivity of this compound, detailed experimental protocols for its application, and visualizations of key signaling pathways regulated by BRD4.
Introduction to BRD4 and the PROTAC Degrader this compound
BRD4 plays a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histones and transcription factors. This interaction facilitates the recruitment of the transcriptional machinery to promoters and enhancers, driving the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[1] Dysregulation of BRD4 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention.
Traditional small-molecule inhibitors of BRD4 have shown promise but are often limited by their reversible nature and potential for off-target effects. This compound offers a distinct advantage as a PROTAC. It is a heterobifunctional molecule that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4, offering a potent and sustained method to study its function.[2][3][4] this compound is highly selective for BRD4, sparing other BET family members like BRD2 and BRD3, which is crucial for attributing observed effects specifically to BRD4 depletion.[3][4][5]
Quantitative Data on this compound
The efficacy and selectivity of this compound have been characterized across various cellular contexts. The following tables summarize key quantitative data from published studies.
Table 1: Degradation Potency of this compound against BRD4
| Cell Line | DC50 (5 hours) | Notes | Reference |
| Various | ~5 nM | This compound exhibits a half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment. | [5][6] |
| HeLa | Dose-dependent degradation | Significant degradation observed at concentrations as low as 10 nM, with near-complete degradation at 100 nM after 6 hours. | [7][8] |
| HEK293T | Dose-dependent degradation | Effective degradation of endogenous BRD4 in a concentration-dependent manner. | [9] |
| MM.1S | Log2 Fold Change of -1.99 | Treatment with 0.1 µM this compound for 4 hours resulted in a significant downregulation of BRD4. | [9] |
Table 2: Selectivity Profile of this compound
| Protein | Effect of this compound | Concentration | Reference |
| BRD4 | Degradation | Effective at nM concentrations | [3][4][5] |
| BRD2 | No significant degradation | Up to 10 µM | [3][4] |
| BRD3 | No significant degradation | Up to 10 µM | [3][4] |
Table 3: Time-Course of BRD4 Degradation by this compound in HeLa Cells
| Time (hours) | BRD4 Protein Level (relative to control) | This compound Concentration | Reference |
| 0.5 | Decreased | 100 nM | [7] |
| 2 | Significantly Decreased | 100 nM | [7] |
| 4 | Near-complete degradation | 100 nM | [7] |
| 6 | Sustained degradation | 100 nM | [7] |
| 12 | Sustained degradation | 100 nM | [7] |
| 24 | Sustained degradation | 100 nM | [7] |
Key Signaling Pathways Regulated by BRD4
BRD4 is a central node in several signaling pathways critical for cancer cell survival and inflammation. This compound provides a powerful tool to dissect the role of BRD4 in these networks.
BRD4 and the NF-κB Signaling Pathway
BRD4 acts as a co-activator for the NF-κB transcription factor RelA. By binding to acetylated RelA, BRD4 facilitates the transcription of NF-κB target genes, which are key drivers of inflammation and cell survival. Degradation of BRD4 by this compound is expected to attenuate NF-κB-mediated gene expression.
References
- 1. BRD4 ChIP-seq [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ZXH-3-26: A Technical Guide to a Selective BRD4 Degrader for Gene Transcription and Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] As a key regulator of gene transcription, BRD4 is a prime therapeutic target in various diseases, including cancer.[3][4] Unlike traditional inhibitors that merely block the function of a protein, this compound facilitates the complete removal of BRD4 from the cellular environment. This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application in studying gene transcription and regulation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, meaning it has two distinct ends connected by a linker. One end binds to the first bromodomain (BD1) of BRD4, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][5] This induced proximity brings BRD4 into close contact with the E3 ligase, leading to the polyubiquitination of BRD4. The cell's natural protein disposal machinery, the proteasome, then recognizes and degrades the ubiquitinated BRD4.[6] This process effectively eliminates BRD4 from the cell, leading to a potent and sustained downstream effect on gene expression.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and effects on downstream gene expression.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (5h) | ~5 nM | - | [2] |
| Selectivity | Spares BRD2/BRD3 | - | [2][5] |
| BRD4 Degradation | Time and dose-dependent | HeLa | [7] |
| c-MYC Downregulation | Significant reduction | HeLa | [7] |
Table 1: Potency and Selectivity of this compound
| Treatment | Target Protein | Effect | Cell Line | Reference |
| This compound (100 nM, 6h) | BRD4 | Significant degradation | HeLa | [7] |
| This compound (100 nM, 12h) | BRD4 | Sustained degradation | HeLa | [7] |
| This compound (10 µM) | BRD2 | No significant degradation | - | [5] |
| This compound (10 µM) | BRD3 | No significant degradation | - | [5] |
Table 2: Degradation Profile of this compound in HeLa Cells
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.
Western Blotting for BRD4 Degradation
This protocol is adapted from the supplementary materials of "BRD4-targeting PROTAC as a unique tool to study biomolecular condensates".[7]
1. Cell Culture and Treatment:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Abcam, ab128874) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for BRD4 Localization and Condensates
This protocol is based on the methods described in "BRD4-targeting PROTAC as a unique tool to study biomolecular condensates".[7]
1. Cell Seeding and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for the specified duration.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
3. Blocking and Staining:
-
Block the cells with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 diluted in the blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
4. Imaging:
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Image the cells using a confocal microscope.
CUT&Tag-seq for Genome-wide BRD4 Occupancy
Cleavage Under Targets and Tagmentation followed by sequencing (CUT&Tag-seq) can be employed to map the genome-wide binding sites of BRD4 and assess the impact of this compound treatment. This protocol is a general guideline and should be optimized based on the specific CUT&Tag kit and reagents used.
1. Nuclei Isolation and Antibody Incubation:
-
Harvest cells after treatment with this compound or vehicle control.
-
Isolate nuclei using a suitable lysis buffer.
-
Incubate the nuclei with a primary antibody against BRD4 overnight at 4°C.
2. pA-Tn5 Transposome Binding and Tagmentation:
-
Wash the nuclei to remove unbound primary antibody.
-
Incubate with a pA-Tn5 transposome complex, which will bind to the antibody-bound chromatin regions.
-
Activate the transposome with magnesium chloride to simultaneously fragment the DNA and ligate sequencing adapters.
3. DNA Purification and Library Preparation:
-
Purify the tagmented DNA fragments.
-
Amplify the library using PCR with indexed primers.
-
Purify the PCR product to obtain the final sequencing library.
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to the reference genome and perform peak calling to identify BRD4 binding sites.
-
Compare the BRD4 occupancy between this compound treated and control samples to identify regions with altered binding.
Conclusion
This compound is a powerful and selective chemical probe for studying the role of BRD4 in gene transcription and regulation. Its ability to induce rapid and specific degradation of BRD4 offers a distinct advantage over traditional inhibitors, allowing for a more profound and sustained interrogation of BRD4 function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the intricate mechanisms governing gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]
Unveiling ZXH-3-26: A Technical Guide to a Selective BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and highly selective degrader of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the targeted degradation of BRD4, rather than simply inhibiting its function. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supported by experimental data and detailed protocols.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that links a ligand for BRD4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual-binding capability is the cornerstone of its function as a PROTAC.
| Property | Value | Reference |
| IUPAC Name | Methyl 2-((6S)-4-(4-chlorophenyl)-2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate | [1] |
| Molecular Formula | C39H39ClN8O7S | [1] |
| Molecular Weight | 799.30 g/mol | [1] |
| CAS Number | 2243076-67-5 | [1] |
| SMILES | O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1 | [1] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term stability | [5] |
Mechanism of Action: The PROTAC Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BRD4.
As illustrated in Figure 1, the process begins with this compound simultaneously binding to both BRD4 and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex. This proximity induces the formation of a ternary complex, which in turn facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 into smaller peptides. This compound is then released to repeat the cycle, enabling the degradation of multiple BRD4 molecules.
Quantitative Biological Activity
This compound demonstrates high potency and selectivity in degrading BRD4.
| Parameter | Value | Cell Line | Method | Reference |
| DC50 (5h) | ~5 nM | HEK293T | EGFP/mCherry reporter assay | [1] |
| Selectivity | No significant degradation of BRD2 or BRD3 | HEK293T | Western Blot | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of endogenous BRD4, BRD2, and BRD3 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 5 hours). A DMSO control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Immunofluorescence for BRD4 Localization
Objective: To visualize the cellular localization and abundance of BRD4 following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described for Western blotting.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with a primary antibody against BRD4 diluted in the blocking buffer overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging:
-
Wash with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Experimental Workflow
The characterization of a novel degrader like this compound typically follows a structured workflow to assess its efficacy and selectivity.
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD4 and holds promise as a lead compound for the development of novel therapeutics. Its high potency and selectivity for BRD4 over other BET family members make it a superior alternative to traditional small-molecule inhibitors. The detailed understanding of its chemical structure, mechanism of action, and biological properties provided in this guide will aid researchers in its effective application and in the broader field of targeted protein degradation.
References
The Selective BRD4 Degrader ZXH-3-26: A Technical Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, targeting epigenetic regulators has emerged as a promising strategy. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have garnered significant attention. BRD4 is a key transcriptional coactivator that plays a crucial role in regulating the expression of oncogenes, such as c-MYC, and is implicated in the proliferation and survival of various cancer cells.[1] While small molecule inhibitors of BET proteins have shown therapeutic potential, their efficacy can be limited by their reversible binding and a consequent accumulation of the target protein.[2]
An innovative approach to overcome these limitations is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[2][3] ZXH-3-26 is a potent and highly selective PROTAC that targets BRD4 for degradation.[2][4][5] This technical guide provides an in-depth overview of the applications of this compound in cancer cell line research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and downstream signaling pathways.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It is composed of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two ligands.[5][6] This tripartite complex formation brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4.[2] Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, resulting in a significant and sustained reduction in BRD4 protein levels.[3] A key advantage of this compound is its high selectivity for BRD4, with minimal degradation of other BET family members like BRD2 and BRD3.[2][4][5]
Quantitative Data on the Efficacy of this compound
The potency of this compound has been evaluated across various cancer cell lines, primarily through the determination of its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| HeLa | Cervical Cancer | DC50 (5h) | ~5 | [6] |
| HEK293T | Embryonic Kidney | - | - | [3] |
| MM.1s | Multiple Myeloma | - | - | [3] |
| MV4;11 | Acute Myeloid Leukemia | DC50 (4h) | - | [7] |
| Various Leukemia and Breast Cancer Lines | Leukemia, Breast Cancer | DC50 (4h) | 0.1 - 4.7 | [7] |
Downstream Signaling Pathways Affected by this compound
The degradation of BRD4 by this compound initiates a cascade of downstream effects, primarily centered around the transcriptional repression of BRD4 target genes. One of the most critical downstream targets is the MYC oncogene.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of ZXH-3-26: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a critical regulator of gene expression and is implicated in the pathogenesis of numerous cancers and other diseases.[1] this compound offers a significant advancement in the pharmacological targeting of BRD4 by inducing its degradation rather than merely inhibiting its function, a mechanism that can lead to more profound and durable biological effects. This document provides an in-depth technical guide to the selectivity profile of this compound, summarizing key quantitative data and outlining the experimental methodologies used for its characterization.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4] The remarkable selectivity of this compound for BRD4 over other BET family members, BRD2 and BRD3, is attributed to the unique conformation of the ternary complex formed between BRD4, this compound, and CRBN.[1][4]
References
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of BRD4
ZXH-3-26 Protocol
These application notes provide a detailed protocol for the detection of Bromodomain-containing protein 4 (BRD4) in various cell lysates using the Western blot technique. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] It functions as an epigenetic reader by recognizing and binding to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3][4] BRD4 is known to facilitate transcription by recruiting the positive transcription elongation factor b (pTEFb) complex, which in turn phosphorylates RNA polymerase II, promoting transcriptional elongation.[5][6] Due to its role in regulating the expression of oncogenes such as c-Myc, BRD4 has emerged as a significant therapeutic target in various cancers.[1][6][7]
This protocol details the Western blot analysis of BRD4, a technique used to detect and quantify the protein in cell and tissue samples. The protocol covers sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis. Several isoforms of BRD4 exist, with the long isoform (BRD4-L) having a molecular weight of approximately 200 kDa and the major short isoform (BRD4-S) being around 120 kDa.[8]
BRD4 Signaling Pathway
The following diagram illustrates the role of BRD4 in transcriptional activation. BRD4 recognizes and binds to acetylated histones on chromatin. This binding facilitates the recruitment of the pTEFb complex (composed of CDK9 and Cyclin T1). The kinase activity of pTEFb then phosphorylates the C-terminal domain of RNA Polymerase II, leading to the initiation of transcriptional elongation and the expression of target genes, including the proto-oncogene c-Myc.
Caption: BRD4-mediated transcriptional activation pathway.
Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for the Western blot analysis of BRD4.
Table 1: Antibody Dilutions and Loading Amounts
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 1:1000 - 1:6000 | [9] |
| 1 µg/mL | [3] | |
| Protein Loading Amount | 10 - 30 µg of total protein lysate | [3][7][10] |
| Positive Control Lysate | 5 µg | [11] |
Table 2: Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Time | Source(s) |
| Blocking Buffer | 3-5% non-fat milk in TBS-T | [3][7] |
| Blocking Time | 1 hour at room temperature | [7][10] |
| Primary Antibody Incubation | Overnight at 4°C | [3][10] |
| Secondary Antibody Incubation | 1 hour at room temperature | [3][10] |
Experimental Workflow
The diagram below outlines the major steps involved in the Western blot analysis of BRD4.
Caption: Workflow for BRD4 Western blot analysis.
Detailed Experimental Protocol
1. Sample Preparation (Cell Lysis)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[12]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (1 mL per 10^7 cells).[7][10][12]
-
For adherent cells, use a cell scraper to gently collect the cell suspension into a pre-cooled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes with constant agitation.[10][12]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[10][12]
-
Carefully collect the supernatant, which contains the protein lysate, and transfer it to a fresh, pre-cooled tube.[10][12]
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10][11]
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.[11] We recommend starting with 20-30 µg of total protein per lane.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11][12]
-
Load the samples onto a 10% polyacrylamide gel and run the gel to separate the proteins by size.[7]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][10] A wet transfer method is recommended for a protein of the size of BRD4.[8]
5. Blocking
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween® 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[3][7]
6. Immunodetection
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BRD4 diluted in blocking buffer. The exact dilution should be optimized, but a starting point of 1:2000 is recommended.[9] Incubation should be carried out overnight at 4°C with gentle agitation.[3][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][10]
-
Final Washes: Repeat the washing step with TBS-T three times for 10 minutes each.
7. Detection and Analysis
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's instructions.[10]
-
Capture the chemiluminescent signal using an imaging system.[10][13]
-
The expected band size for the BRD4 long isoform is approximately 170-220 kDa, while the short isoform is around 70 kDa.[3]
-
For quantitative analysis, use densitometry software to measure the intensity of the bands. Normalize the BRD4 signal to a loading control such as GAPDH or β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Brd4 antibody (ab75898) | Abcam [abcam.com]
- 4. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection [bio-protocol.org]
- 9. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. novusbio.com [novusbio.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for ZXH-3-26 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZXH-3-26, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Bromodomain-containing protein 4 (BRD4). This document outlines the mechanism of action, key quantitative data, and detailed protocols for determining the optimal concentration of this compound for treating cancer cell lines, with a particular focus on glioblastoma.
Introduction
This compound is a heterobifunctional small molecule that induces the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BRD4 is a critical epigenetic reader that plays a key role in the regulation of oncogenes such as c-MYC, making it an attractive therapeutic target in various cancers.[2] this compound functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] A key advantage of this compound is its high selectivity for BRD4 over other BET family members like BRD2 and BRD3.[3][5]
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound induces the degradation of BRD4.
Caption: Mechanism of this compound induced BRD4 degradation.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a starting point for its application in cell culture experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| DC₅₀ (5 hours) | ~5 nM | Not specified | [3][4] |
| Effective Concentration for BRD4 Degradation | 100 nM | HeLa | [6] |
| Apoptosis Induction (at 100 nM) | Not observed after 48 hours | HeLa | [6] |
Table 2: Recommended Starting Concentrations for Glioblastoma Cell Lines (Optimization Required)
| Assay | Suggested Starting Concentration Range | Glioblastoma Cell Lines | Reference (for similar BRD4 degraders) |
| Cell Viability (IC₅₀ determination) | 0.1 nM - 10 µM | U87-MG, GBL-13, GBL-15, U373MG | [7] |
| Apoptosis Induction | 10 nM - 1 µM | U87-MG, GBL-13, GBL-15, U373MG | [7] |
| BRD4 Degradation (Western Blot) | 1 nM - 100 nM | U87-MG, GBL-13, GBL-15, U373MG | [5][8] |
Note: The concentrations in Table 2 are based on studies with other BRD4 PROTACs and should be used as a starting point for optimization with this compound in glioblastoma cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.
Protocol 1: Determination of IC₅₀ for Cell Viability using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of glioblastoma cells.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U373MG)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (10% SDS in 0.01N HCl)[7]
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in glioblastoma cells treated with this compound.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Glioblastoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on IC₅₀ values) for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of BRD4 Degradation
This protocol is for confirming the degradation of BRD4 protein in glioblastoma cells following treatment with this compound.
Materials:
-
Glioblastoma cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with various concentrations of this compound (e.g., 1 nM to 100 nM) for different time points (e.g., 2, 4, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Downstream Signaling Pathways Affected by BRD4 Degradation
Degradation of BRD4 by this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary and most well-documented downstream target of BRD4 is the proto-oncogene c-MYC.[2]
Caption: Simplified BRD4 downstream signaling pathway.
By inducing the degradation of BRD4, this compound leads to the downregulation of c-MYC expression. This, in turn, can result in cell cycle arrest and the induction of apoptosis in cancer cells. Researchers should consider evaluating the expression levels of c-MYC and key cell cycle and apoptosis regulatory proteins (e.g., Cyclin D1, Bcl-2) to further characterize the effects of this compound in their specific cell models.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. immunostep.com [immunostep.com]
Application Notes and Protocols for ZXH-3-26
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4).[1][2][3][4] As a heterobifunctional molecule, this compound recruits BRD4 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][4] It exhibits high selectivity for BRD4, with a half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment, and shows minimal degradation of BRD2 and BRD3.[1][2] These characteristics make this compound a valuable tool for studying the biological functions of BRD4 and for potential therapeutic development in oncology and other areas where BRD4 is a key target.
This document provides detailed protocols for the preparation of stock solutions of this compound to ensure its effective and reproducible use in research settings.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C38H37ClN8O7S | [2][4] |
| Molecular Weight | 785.27 g/mol | [4][5][6] |
| CAS Number | 2243076-67-5 | [2] |
| Appearance | Yellow Solid | [7] |
| Purity | ≥98% | [6][7] |
| Solubility in DMSO | Soluble to 100 mM | [2][7] |
| Solubility in Ethanol | Soluble to 10 mM | [7] |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action for this compound as a PROTAC, leading to the degradation of the target protein BRD4.
Caption: Mechanism of this compound-induced BRD4 degradation.
Experimental Protocols
1. Safety and Handling Precautions
-
This compound is intended for research use only and is not for human or veterinary use.[1]
-
Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier, although a specific SDS for this compound was not found in the public domain. The compound is shipped as a non-hazardous chemical.[1]
2. Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (Biotechnology grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.85 mg of this compound (based on a molecular weight of 785.27 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Calculation: Volume (L) = Amount (mol) / Concentration (mol/L)
-
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (6 months to 1 year).[1][4][5]
3. Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Step-by-step workflow for preparing this compound stock solution.
4. Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the cells and mix gently.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
5. Formulation for In Vivo Studies
For in vivo experiments, a specific formulation may be required to ensure solubility and bioavailability. One suggested formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1][4]
Example Formulation (to prepare 1 mL of a 5 mg/mL solution): [1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix well.
Note: This formulation should be prepared fresh before each use. The solubility and stability of this compound in this formulation should be verified for your specific experimental conditions.
Stability and Storage
-
Solid Compound: Store the lyophilized powder at -20°C in a desiccated environment for long-term stability (up to 3 years).[5]
-
Stock Solutions:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to maintain its potency.[2][4][5] Aliquoting into single-use volumes is highly recommended.
References
- 1. medkoo.com [medkoo.com]
- 2. mybiosource.com [mybiosource.com]
- 3. rndsystems.com [rndsystems.com]
- 4. shellchemtech.com [shellchemtech.com]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Time Course of BRD4 Degradation by ZXH-3-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment time course for BRD4 degradation using the selective PROTAC (Proteolysis Targeting Chimera) degrader, ZXH-3-26. This document includes quantitative data on degradation kinetics, detailed experimental protocols for key assays, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
This compound is a potent and selective BRD4 degrader that functions as a PROTAC. It is composed of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] A key advantage of this compound is its high selectivity for BRD4, with minimal degradation of other BET family members like BRD2 and BRD3 at effective concentrations.[1][2][3]
Quantitative Data Summary
The following tables summarize the time- and dose-dependent degradation of BRD4 by this compound in various cell lines.
Table 1: Time Course of BRD4 Degradation with this compound Treatment
| Cell Line | This compound Concentration | Time Points | Extent of BRD4 Degradation | Reference |
| HeLa | 100 nM | 0.5, 1, 2, 4, 6, 8, 12, 24 h | Time-dependent degradation of both long and short BRD4 isoforms. | [1] |
| Primary CD4+ T-cells | 50 nM | 8 h | Over 90% degradation of BRD4L. | [4] |
| Primary CD4+ T-cells | 5 nM | 8 h | Approximately 70-75% reduction in BRD4L. | [4] |
| HeLa | 100 nM | 6, 12, 24 h | Reduction in the number of BRD4 condensates, with subsequent recovery of associated proteins (CYCT1, MED1) at later time points. | [3][5] |
Table 2: Dose-Dependent Degradation of BRD4 by this compound
| Cell Line | Treatment Time | This compound Concentrations | DC50 | Observations | Reference |
| Not Specified | 5 h | Not Specified | ~5 nM | Half-maximal degradation after 5 hours of treatment. | [1][2][6][7][8] |
| HeLa | 6 h | 0.01, 0.05, 0.1, 0.3, 1, 10 µM | Not Specified | Dose-dependent degradation of both long and short BRD4 isoforms. | [1] |
| Primary CD4+ T-cells | 24 h | 1 nM to 100 nM | 5 nM | Selective degradation of BRD4, with some reduction of BRD2 and BRD3 at concentrations ≥50 nM. | [4][9] |
| HEK293T | 5 h | Increasing Concentrations | Not Specified | Degradation of endogenous BRD4. | [10] |
Mandatory Visualizations
Caption: Mechanism of action of the PROTAC degrader this compound.
Caption: A typical experimental workflow for evaluating BRD4 degradation.
Experimental Protocols
1. Western Blotting for BRD4 Degradation
This protocol is for assessing the levels of BRD4 protein following treatment with this compound.
Materials:
-
HeLa or other suitable cells
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM for dose-response) or with a fixed concentration for different time points (e.g., 0.5 to 24 hours for a time course). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and compare it to the vehicle control to determine the percentage of degradation.
-
2. Immunofluorescence for BRD4 Condensates
This protocol is for visualizing the effect of this compound on BRD4 nuclear condensates.
Materials:
-
HeLa cells or other suitable cells cultured on glass coverslips
-
This compound
-
DMSO (vehicle control)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-BRD4
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-BRD4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the number and intensity of BRD4 condensates per nucleus using image analysis software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET degraders reveal BRD4 disruption of 7SK and P-TEFb is critical for effective reactivation of latent HIV in CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ZXH-3-26 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and selective degrader of the bromodomain and extraterminal domain (BET) protein BRD4.[1][2] It is a heterobifunctional molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the BRD4 bromodomains. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4. Unlike traditional inhibitors that only block the function of a protein, this compound effectively removes the BRD4 protein from the cell, offering a powerful tool to study the consequences of BRD4 loss and as a potential therapeutic strategy in diseases where BRD4 is implicated, such as cancer. In HeLa cells, this compound has been shown to induce rapid and robust degradation of BRD4, impacting downstream gene expression and cellular processes.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to BRD4 and the E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, tagging it for degradation by the 26S proteasome. This targeted degradation is highly efficient and specific for BRD4, with minimal effects on other BET family members like BRD2 and BRD3 at effective concentrations.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound in HeLa Cells
| Parameter | Value | Cell Line | Reference |
| DC50 | ~5 nM (5 hours) | HeLa | [3] |
| Time to Onset of Degradation | 30 minutes | HeLa | [4] |
| Time to Complete Degradation | 4 hours (at 100 nM) | HeLa | [4] |
Table 2: Concentration-Dependent Degradation of BRD4 by this compound in HeLa Cells (6-hour treatment)
| This compound Concentration (µM) | Relative BRD4 Protein Level (%) | Reference |
| 0 (DMSO) | 100 | [4] |
| 0.01 | Significantly Reduced | [4] |
| 0.05 | Significantly Reduced | [4] |
| 0.1 | Near Complete Degradation | [4] |
| 0.3 | Near Complete Degradation | [4] |
| 1 | Near Complete Degradation | [4] |
| 10 | Near Complete Degradation | [4] |
Table 3: Time-Dependent Degradation of BRD4 by this compound (100 nM) in HeLa Cells
| Treatment Time | Relative BRD4 Protein Level (%) | Reference |
| 0 hours | 100 | [4] |
| 0.5 hours | Reduced | [4] |
| 2 hours | Significantly Reduced | [4] |
| 4 hours | Near Complete Degradation | [4] |
| 6 hours | Sustained Degradation | [4] |
| 12 hours | Sustained Degradation | [4] |
| 24 hours | Sustained Degradation | [4] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol details the procedure for assessing the degradation of BRD4 in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for the indicated times (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
Protocol 2: Immunofluorescence for BRD4 Localization and Condensates
This protocol allows for the visualization of BRD4 protein levels and its sub-nuclear localization within HeLa cells.
Materials:
-
HeLa cells seeded on glass coverslips in a 24-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody against BRD4
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells on coverslips and treat with this compound as described in the Western blotting protocol.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with blocking solution for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-BRD4 primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBST and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Mandatory Visualization
Caption: Experimental workflow for characterizing the effects of this compound in HeLa cells.
Caption: Signaling pathway of this compound leading to BRD4 degradation and downstream effects.
References
Application Notes and Protocols for Assessing Cell Viability Following ZXH-3-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZXH-3-26 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[3][4] Unlike traditional inhibitors, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[4][5] This application note provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cells using the MTT assay and Annexin V/PI flow cytometry.
Data Presentation
The following tables present illustrative data on the effects of this compound on two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), after 48 hours of treatment. This data is intended to serve as a representative example of expected outcomes.
Table 1: MTT Assay - Cell Viability after 48h Treatment with this compound
| This compound Concentration (nM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.9 | 97 ± 5.1 |
| 10 | 78 ± 6.1 | 85 ± 5.9 |
| 50 | 52 ± 5.5 | 65 ± 6.3 |
| 100 | 31 ± 4.7 | 45 ± 5.2 |
| 500 | 12 ± 3.9 | 20 ± 4.1 |
Table 2: Annexin V/PI Apoptosis Assay - Cell Population Distribution after 48h Treatment with this compound (100 nM)
| Cell Population | HeLa % (Mean ± SD) | A549 % (Mean ± SD) |
| Viable (Annexin V- / PI-) | 65 ± 5.8 | 75 ± 6.2 |
| Early Apoptosis (Annexin V+ / PI-) | 25 ± 4.5 | 18 ± 4.1 |
| Late Apoptosis (Annexin V+ / PI+) | 8 ± 3.1 | 5 ± 2.8 |
| Necrotic (Annexin V- / PI+) | 2 ± 1.5 | 2 ± 1.7 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[7][8]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Signaling pathway of this compound induced BRD4 degradation and apoptosis.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. medkoo.com [medkoo.com]
- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Proteasome - Wikipedia [en.wikipedia.org]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
In vitro and in vivo applications of ZXH-3-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of ZXH-3-26, a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). This document includes detailed experimental protocols and data presented in a clear and accessible format to facilitate its use in research and drug development.
Introduction
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of BRD4.[1][2] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the first bromodomain (BD1) of BRD4, joined by a linker.[1] This selective degradation of BRD4 makes this compound a valuable tool for studying the biological functions of BRD4 and as a potential therapeutic agent in diseases where BRD4 is implicated, such as cancer.[1]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It forms a ternary complex with BRD4 and the E3 ubiquitin ligase, leading to the ubiquitination of BRD4.[1] This polyubiquitin tag marks BRD4 for degradation by the 26S proteasome. A key feature of this compound is its high selectivity for BRD4 over other members of the bromodomain and extra-terminal domain (BET) family of proteins, namely BRD2 and BRD3.[1][2]
References
Application Notes and Protocols for Studying BRD4 Protein-Protein Interactions Using the Selective Degrader ZXH-3-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator involved in the regulation of various genes critical for cell growth, proliferation, and inflammation. Its role in cancer and other diseases has made it a prime target for therapeutic intervention. Studying the intricate network of protein-protein interactions (PPIs) involving BRD4 is crucial for understanding its function and for the development of novel therapeutics. ZXH-3-26 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BRD4.[1][2] Unlike traditional inhibitors that only block the function of a protein, this compound leads to its removal from the cell, offering a powerful tool to dissect the consequences of BRD4 loss on its interactome.
These application notes provide a comprehensive guide for utilizing this compound to investigate BRD4 PPIs. We offer detailed protocols for key experiments, guidance on data interpretation, and tools for visualizing the underlying biological processes.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. A key advantage of this compound is its high selectivity for BRD4 over other members of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD2 and BRD3.[2] This selectivity allows for precise investigation of BRD4-specific functions.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 (5h) | ~5 nM | - | Cellular Degradation Assay | [1] |
| Selectivity | No significant degradation of BRD2/3 | HEK293T | Western Blot | [3] |
| BRD4 Degradation | Obvious after 30 min, complete after 4h (100 nM) | HeLa | Western Blot | [4] |
| Effect on Interactome | Decreased BRD4 association with CYCT1 and MED1 | HeLa | Immunofluorescence | [5] |
| Treatment | Time | Change in BRD4 Condensates | Change in MED1 Condensates | Change in CYCT1 Condensates | Reference |
| This compound (100 nM) | 6 h | Decreased | Decreased | Decreased | [5] |
| This compound (100 nM) | 12 h | Decreased | Recovered | Recovered | [5] |
| This compound (100 nM) | 24 h | Decreased | Recovered | Recovered | [5] |
| JQ1 (500 nM) | 6-24 h | No significant change | No significant change | No significant change | [5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study BRD4 protein-protein interactions using this compound.
Western Blot Analysis of BRD4 Degradation
This protocol is to confirm the dose- and time-dependent degradation of BRD4 in your cell line of interest.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, MM.1S)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or DMSO for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Investigate Disruption of BRD4 Interactions
This protocol allows for the investigation of how this compound-mediated degradation of BRD4 affects its interaction with specific binding partners.
Materials:
-
Cell line of interest
-
This compound
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and phosphatase inhibitors
-
Anti-BRD4 antibody for IP
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for Western blotting (anti-BRD4, anti-MED1, anti-CDK9, etc.)
Procedure:
-
Cell Treatment and Lysis: Treat cells as described above and lyse in non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with the anti-BRD4 antibody or control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove unbound proteins.
-
Elution: Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting to detect BRD4 and its interacting partners. A decrease in the co-precipitated partner in the this compound treated sample compared to the control indicates disruption of the interaction.
Quantitative Mass Spectrometry-Based Proteomics
For a global and unbiased view of how this compound affects the BRD4 interactome, a quantitative proteomics approach can be employed.
Procedure:
-
Sample Preparation: Perform a BRD4 Co-IP from cells treated with this compound or DMSO.
-
Protein Digestion: Elute and digest the immunoprecipitated proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use bioinformatics software to identify and quantify the proteins in each sample. Compare the abundance of proteins in the this compound treated sample to the control to identify proteins whose interaction with BRD4 is diminished.
Conclusion
This compound is a powerful and selective chemical probe for studying the protein-protein interactions of BRD4. By inducing the rapid degradation of BRD4, it allows for the functional interrogation of its role in various cellular processes. The protocols provided here offer a framework for researchers to utilize this compound to confirm known BRD4 interactions and to discover novel binding partners, ultimately leading to a deeper understanding of BRD4 biology and its potential as a therapeutic target.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ZXH-3-26 Mediated BRD4 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the PROTAC® degrader ZXH-3-26, specifically when observing a lack of BRD4 protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed to help you systematically identify the potential root cause of the issue and provide actionable solutions.
Q1: My Western blot shows no change in BRD4 levels after treatment with this compound. What are the first things I should check?
A1: When BRD4 degradation is not observed, it is crucial to first verify the fundamental experimental parameters.
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is prepared correctly and has not degraded. Prepare fresh solutions for each experiment and confirm complete dissolution in a suitable solvent like DMSO before diluting into culture media.[1][2] Poor solubility can lead to inconsistent and inaccurate concentrations.[1][3]
-
Concentration and Incubation Time: The efficacy of PROTACs is highly dependent on concentration and time. This compound has a reported half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment in sensitive cell lines.[4][5][6]
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., from picomolar to micromolar).[7] Additionally, conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation period for maximal BRD4 degradation in your specific cell line.[1][8] Obvious degradation has been observed as early as 30 minutes, with complete depletion after 4 hours in some systems.[2][9]
-
-
Western Blotting Technique: Verify your Western blotting protocol. Ensure efficient protein transfer and use a validated, high-quality primary antibody specific for BRD4.[1]
Q2: I've confirmed my experimental setup is correct, but I still see no BRD4 degradation. What's the next critical step?
A2: The next step is to confirm that this compound is engaging with its intended target, BRD4, within the cellular environment. Without target binding, degradation cannot occur.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
Q3: I've confirmed target engagement with CETSA, but BRD4 is still not degrading. What could be the problem with the degradation machinery?
A3: If target engagement is confirmed, the issue likely lies within the subsequent steps of the PROTAC mechanism: the formation of a stable ternary complex (BRD4 : this compound : E3 Ligase) or the function of the ubiquitin-proteasome system.
-
Ternary Complex Formation: The formation of a productive ternary complex is essential for the E3 ligase to ubiquitinate the target protein.[3] An unstable or sterically hindered complex will prevent efficient degradation.[10]
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to assess the interaction between BRD4 and the E3 ligase in the presence of this compound. You can pull down the E3 ligase (Cereblon) and blot for BRD4, or vice versa.[8] An increased association in the presence of this compound indicates successful ternary complex formation.
-
-
Proteasome Function: PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system.[10]
-
Recommended Experiment: Proteasome Inhibition: Treat your cells with a proteasome inhibitor (e.g., MG132) alongside this compound. If this compound is functional, inhibiting the proteasome should block the degradation and "rescue" the BRD4 protein levels, which can be observed via Western blot.[11] This confirms that the degradation is proteasome-dependent.
-
Q4: I see some degradation at low concentrations of this compound, but it's less effective at higher concentrations. Why is this happening?
A4: This phenomenon is known as the "hook effect" .[1][7][12] At very high concentrations, the PROTAC can form separate binary complexes with BRD4 and the E3 ligase, which are unproductive and prevent the formation of the necessary ternary complex required for degradation.[7][12]
-
Recommendation: If you observe a hook effect, it is a strong indication that the PROTAC is mechanistically active. The key is to perform a detailed dose-response curve to identify the optimal concentration range for your experiments, which will be below the concentrations that induce the hook effect.[1][7]
Q5: Could the issue be with the E3 ligase in my cell line?
A5: Yes, this is a critical factor. This compound utilizes Cereblon (CRBN) , a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, to induce BRD4 degradation.[4][13][14]
-
E3 Ligase Expression: The expression levels of CRBN can vary significantly between cell lines.[1] If CRBN levels are too low or absent, this compound will be ineffective.
-
Alternative E3 Ligase: As a troubleshooting step, you could test a BRD4 PROTAC that recruits a different E3 ligase, such as a VHL-based degrader (e.g., MZ1).[8][13] If the VHL-based PROTAC is effective, it strongly suggests the issue is specific to the CRBN pathway in your cells.[8]
Q6: Is it possible that this compound is not getting into my cells?
A6: Poor cell permeability is a common challenge for PROTACs due to their larger molecular size.[3] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, degradation will be minimal.
-
Drug Efflux: Another possibility is the active removal of the compound from the cell by efflux pumps, such as Multidrug Resistance Protein 1 (MDR1).[8]
-
Recommendation: While direct measurement of intracellular compound concentration can be complex, you can investigate the role of efflux pumps by co-treating cells with this compound and a known efflux pump inhibitor (e.g., verapamil).[8] A restoration of degradation activity would suggest that drug efflux is a contributing factor.
-
Quantitative Data Summary
The following table provides a summary of reported quantitative data for this compound to guide your experimental design.
| Parameter | Reported Value | Cell Line Examples | Notes |
| DC₅₀ (5 hours) | ~ 5 nM | HeLa, HEK293T, MM.1S | The concentration at which 50% of the protein is degraded after a 5-hour treatment.[4][5][6] |
| Optimal Concentration Range | 1 nM - 100 nM | HeLa | Degradation is concentration-dependent, but subject to the "hook effect" at higher concentrations (>1 µM).[4][9] |
| Time to Onset | ~ 30 minutes | HeLa | Obvious degradation can be seen shortly after treatment.[2][9] |
| Time to Max Degradation | 4 - 6 hours | HeLa | Near complete depletion of BRD4 is observed.[2][9] |
| Selectivity | >1000-fold for BRD4 | Various | Does not significantly degrade BRD2 or BRD3 at concentrations up to 10 µM.[5][13] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 5, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize BRD4 protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cells with this compound at your desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for a short period (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes.
-
Heating: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble BRD4 in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM) and a vehicle control for 2-4 hours. Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the E3 ligase component (e.g., anti-CRBN) or BRD4 overnight at 4°C with gentle rotation.
-
Pull-down: Add Protein A/G magnetic beads to pull down the antibody-protein complexes for 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate for the presence of BRD4 and CRBN by Western blotting.
Visualizations
Mechanism of Action: this compound
Caption: Expected signaling pathway for this compound-mediated BRD4 degradation.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting lack of BRD4 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PROTAC | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete BRD4 Degradation with ZXH-3-26
Welcome to the technical support center for ZXH-3-26, a selective PROTAC (Proteolysis Targeting Chimera) degrader of Bromodomain-containing protein 4 (BRD4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on troubleshooting incomplete BRD4 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that selectively induces the degradation of BRD4.[1] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[2] This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] A key feature of this compound is its high selectivity for BRD4 over other BET (Bromodomain and Extra-Terminal) family members, such as BRD2 and BRD3.[1][2]
Q2: What is the expected efficacy of this compound?
A2: this compound is a potent degrader of BRD4, with a reported half-maximal degradation concentration (DC50) of approximately 5 nM after a 5-hour treatment in certain cell lines. However, the maximal degradation (Dmax) and optimal concentration can vary depending on the cell line, treatment duration, and other experimental conditions.
Q3: I am observing incomplete or no degradation of BRD4. What are the potential causes?
A3: Incomplete or a lack of BRD4 degradation can stem from several factors, including:
-
Suboptimal this compound Concentration: The concentration of the degrader is critical. Too low a concentration will not be effective, while excessively high concentrations can lead to the "hook effect".
-
The "Hook Effect": At very high concentrations, the PROTAC can form separate binary complexes with BRD4 and the E3 ligase, which are non-productive for degradation, leading to reduced efficacy.
-
Cell Line-Specific Factors: The expression levels of BRD4 and the E3 ligase components (e.g., CRBN) can vary between cell lines, impacting the efficiency of degradation.
-
Issues with Ternary Complex Formation: The formation of a stable ternary complex (BRD4 : this compound : CRBN) is essential for degradation. The linker length and composition of the PROTAC are crucial for this step.
-
Drug Efflux or Poor Cell Permeability: The compound may be actively transported out of the cells or have poor membrane permeability, preventing it from reaching its intracellular target.
-
Rapid Protein Turnover: If the synthesis rate of new BRD4 protein is very high, it may outpace the rate of degradation.
Q4: How can I confirm that this compound is entering the cells and binding to BRD4?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method assesses the thermal stability of a protein, which typically increases upon ligand binding. An observed increase in the thermal stability of BRD4 in the presence of this compound indicates target engagement.
Troubleshooting Guide for Incomplete BRD4 Degradation
This guide provides a systematic approach to identify and resolve issues of incomplete BRD4 degradation when using this compound.
Problem: Higher than expected levels of BRD4 remain after treatment with this compound.
Step 1: Optimize this compound Concentration and Treatment Time
-
Recommendation: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from 1 pM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and to assess for a potential "hook effect". It is also crucial to perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) at the optimal concentration to determine the kinetics of degradation.
-
Rationale: This will help determine if the issue is suboptimal concentration or the "hook effect," where degradation decreases at higher concentrations.
Step 2: Verify Target Engagement and Ternary Complex Formation
-
Recommendation:
-
Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BRD4 within your cells.
-
Ternary Complex Formation: Conduct a co-immunoprecipitation (co-IP) experiment to pull down the E3 ligase (CRBN) and blot for BRD4, or vice versa, in the presence of this compound. The presence of all three components in the immunoprecipitate confirms the formation of the ternary complex.
-
-
Rationale: Lack of target engagement or inefficient ternary complex formation are fundamental reasons for degradation failure.
Step 3: Assess the Ubiquitin-Proteasome System (UPS) Involvement
-
Recommendation:
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of BRD4 levels compared to treatment with this compound alone indicates that the degradation is proteasome-dependent.
-
Ubiquitination Assay: Perform an in-cell ubiquitination assay to directly observe the poly-ubiquitination of BRD4 upon this compound treatment. This involves immunoprecipitating BRD4 and then performing a Western blot with an anti-ubiquitin antibody.
-
-
Rationale: These experiments confirm that the observed reduction in BRD4 levels is due to the intended mechanism of action of the PROTAC.
Step 4: Evaluate Cell Line-Specific Factors
-
Recommendation:
-
E3 Ligase Expression: Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line using Western blot or qPCR.
-
BRD4 Expression: Verify the baseline expression level of BRD4 in your cell line.
-
-
Rationale: Low or absent expression of CRBN will prevent this compound from functioning. Very low BRD4 expression might make degradation difficult to detect.
Quantitative Data Summary
The following table summarizes key parameters for this compound and other representative BRD4 degraders. This data can serve as a benchmark for your experiments.
| PROTAC | Target(s) | DC50 | Dmax (%) | Cell Line(s) | E3 Ligase Recruited | Reference |
| This compound | BRD4 (selective) | ~5 nM (5h) | >95% | MV4;11 | CRBN | |
| MZ1 | BRD4, BRD2, BRD3 | ~1.3 nM (2h) | >98% | 22Rv1 | VHL | |
| dBET6 | BRD4, BRD2, BRD3 | ~1.8 nM (2h) | >98% | 22Rv1 | CRBN | |
| BD-9136 | BRD4 (selective) | 0.1-4.7 nM (4h) | >90% | Various cancer cell lines | Not Specified |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble BRD4 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble BRD4 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol is a general guideline for assessing ternary complex formation.
-
Cell Treatment and Lysis: Treat cells with an optimal concentration of this compound or a vehicle control. Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for either BRD4 or the E3 ligase (CRBN) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against BRD4, CRBN, and a loading control. The presence of both BRD4 and CRBN in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of BRD4.
-
Cell Treatment: Treat cells with this compound. It is advisable to include a co-treatment with a proteasome inhibitor for 2-4 hours before lysis to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions but preserve the covalent ubiquitin linkages.
-
Immunoprecipitation: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and then immunoprecipitate BRD4 using a specific antibody.
-
Washing and Elution: Wash the immunoprecipitated complexes extensively. Elute the proteins by boiling in SDS-PAGE sample buffer.
-
Detection: Perform a Western blot on the eluate and probe with an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands corresponding to ubiquitinated BRD4 should be visible in the this compound-treated samples.
Visualizations
Caption: Mechanism of action for this compound mediated BRD4 degradation.
Caption: Troubleshooting workflow for incomplete BRD4 degradation.
References
How to improve the solubility and stability of ZXH-3-26 in media
Technical Support Center: ZXH-3-26
Disclaimer: Publicly available information on the physicochemical properties, solubility, and stability of this compound is limited. This guide provides general strategies and best practices for improving the solubility and stability of poorly water-soluble research compounds in experimental media, which may be applicable to this compound. Researchers should perform their own validation experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of poorly soluble compounds for in vitro experiments.
| Problem | Potential Cause | Solution |
| Compound precipitates immediately upon dilution into aqueous media. | 1. Rapid Solvent Polarity Shift : A concentrated DMSO stock is diluted into an aqueous medium, causing the compound to crash out of solution.[1] 2. Concentration Exceeds Kinetic Solubility : The final concentration in the media is higher than the compound's maximum solubility under those conditions.[1] | 1. Optimize Dilution Method : Perform a stepwise serial dilution instead of a single large dilution.[1] Add the stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid dispersion.[2] 2. Lower Final Concentration : Test a lower final concentration of the compound. 3. Use Co-solvents : If compatible with your assay, consider using co-solvents like PEG400, glycerol, or Tween 80 in the final working solution.[3][4] |
| A clear solution becomes cloudy or shows precipitate over time in the incubator. | 1. Temperature Shift : Changes in temperature between preparation (room temperature) and incubation (37°C) can decrease solubility for some compounds.[5] 2. pH Shift : The CO2 environment in an incubator can lower the media's pH, affecting the solubility of pH-sensitive compounds.[6] 3. Interaction with Media Components : The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[6] 4. Compound Degradation : The compound may be unstable at 37°C and degrading into less soluble products.[7] | 1. Pre-warm Media : Always pre-warm the cell culture media to 37°C before adding the compound stock.[6] 2. Buffer the Medium : Use a medium containing a buffer like HEPES to maintain a stable pH. 3. Test in Simpler Buffers : Check solubility in a simpler buffer like PBS to determine if media components are the cause.[1] 4. Assess Stability : Perform a stability study by incubating the compound in media for the duration of your experiment and analyzing the concentration over time by HPLC or LC-MS.[7][8] |
| Frozen stock solution shows precipitate after thawing. | 1. Poor Solubility at Low Temperatures : The compound is less soluble at -20°C or -80°C. 2. Freeze-Thaw Instability : Repeated freeze-thaw cycles can promote precipitation.[9] | 1. Warm and Vortex : Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[5][10] 2. Aliquot Stock Solutions : Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[11] 3. Prepare Fresh : If precipitation persists, prepare fresh stock solutions immediately before each experiment.[5] |
| Inconsistent experimental results or lack of dose-response. | 1. Micro-precipitation : Fine particulate precipitation, not visible to the naked eye, can lead to a lower effective concentration of the compound in solution.[2] 2. Adsorption to Plastics : The compound may be adsorbing to the surface of pipette tips, tubes, or plates.[7] 3. Chemical Instability : The compound may be degrading in the media over the course of the experiment.[7] | 1. Centrifuge Working Solution : Before adding to cells, centrifuge the final working solution at high speed (>10,000 x g) for 10-15 minutes and use the supernatant. Note that this may lower the effective concentration.[2] 2. Use Low-Binding Plastics : Utilize low-adhesion microplates and tubes. 3. Prepare Fresh and Minimize Incubation Time : Prepare working solutions immediately before use and design experiments with the shortest feasible incubation time.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of a hydrophobic compound like this compound? A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro use.[2] Always use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce solubility.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture? A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally not exceed 0.5% (v/v).[3] For sensitive cell lines, a concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the test conditions.[2]
Q3: How should I store my stock solution? A3: Once prepared, stock solutions should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] Protect from light if the compound is light-sensitive. It is recommended to use freshly prepared solutions whenever possible.
Q4: How can I determine the maximum solubility of this compound in my specific cell culture medium? A4: You can determine the kinetic solubility by preparing a series of dilutions of your compound in the specific medium, incubating under your experimental conditions (e.g., 37°C, 5% CO2) for a set period, and then assessing for precipitation.[1] This can be done visually, by microscopy, or instrumentally by measuring turbidity or by analyzing the supernatant concentration via HPLC-UV after centrifugation.[12][13]
Q5: My compound still precipitates. Are there any other formulation strategies I can try? A5: For particularly challenging compounds, advanced formulation strategies can be explored, although these require more extensive validation. These include the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[11][14] These methods encapsulate the hydrophobic molecule, improving its apparent solubility in aqueous solutions.
Data Presentation
When determining the solubility of this compound, results should be summarized in a clear format. Below are example tables.
Table 1: Example Solubility of a Hypothetical Compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Method |
| DMSO | >100 | Visual Assessment |
| Ethanol | 25 | HPLC-UV |
| Acetonitrile | 15 | HPLC-UV |
| Methanol | 10 | HPLC-UV |
Table 2: Example Kinetic Solubility of a Hypothetical Compound in Aqueous Buffers
| Buffer (pH) | Kinetic Solubility (µM) at 2 hours |
| PBS (pH 7.4) | 5.2 |
| Citrate Buffer (pH 5.0) | 8.1 |
| Culture Medium + 10% FBS | 7.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound : Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume : Calculate the volume of DMSO required to achieve a 10 mM concentration based on the compound's molecular weight. (e.g., For a MW of 500 g/mol , 5 mg requires 1 mL of DMSO).
-
Dissolution : Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Mix Thoroughly : Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a brief sonication to ensure the compound is fully dissolved.[10]
-
Storage : Dispense into single-use aliquots, protect from light, and store at -80°C.
Protocol 2: General Method for Dilution into Cell Culture Medium
This protocol aims to prepare a 10 µM working solution from a 10 mM stock, keeping the final DMSO concentration at 0.1%.
-
Pre-warm Medium : Place a sufficient volume of your cell culture medium in a 37°C water bath or incubator until it reaches temperature.[5]
-
Prepare Intermediate Dilution (Optional but Recommended) :
-
Pipette 98 µL of pre-warmed medium into a sterile tube.
-
Add 2 µL of the 10 mM stock solution to the medium (1:50 dilution) to create a 200 µM intermediate solution. Vortex gently.
-
-
Prepare Final Working Solution :
-
Pipette 950 µL of pre-warmed medium into a new sterile tube.
-
Add 50 µL of the 200 µM intermediate solution to the medium (1:20 dilution) to achieve the final 10 µM concentration.
-
Mix by gentle inversion or vortexing. The final DMSO concentration will be 0.1%.
-
-
Use Immediately : Use the freshly prepared working solution to treat cells immediately. Do not store aqueous working solutions.[2]
Visualizations
Caption: Decision workflow for preparing a soluble working solution.
Caption: Recommended workflow for preparing this compound for cell assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
Potential off-target effects of ZXH-3-26 and how to test for them
Technical Support Center: ZXH-3-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a selective BRD4 degrader. The information is tailored for researchers, scientists, and drug development professionals to help identify and test for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4).[1] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase (specifically Cereblon), which leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[2][3] This molecule is noted for its high selectivity for BRD4, sparing other members of the BET (bromodomain and extra-terminal domain) family, such as BRD2 and BRD3, from degradation.[1][2][3][4]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity, potential off-target effects can arise from several sources:
-
Degradation of unintended proteins: Although highly selective, there is a possibility that this compound could induce the degradation of other proteins that form a stable ternary complex with it and the E3 ligase.
-
Inhibition of non-target proteins: The molecule could bind to other proteins without inducing their degradation, potentially inhibiting their function in a manner similar to a small molecule inhibitor.
-
"Hook effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which could lead to misinterpreted dose-response curves.
-
Pathway-level off-target effects: Even with selective degradation of BRD4, downstream effects on signaling pathways can be complex and may lead to unexpected phenotypes not directly intuitive from BRD4's primary functions.[5]
Q3: How can I determine if an unexpected phenotype in my experiment is due to an off-target effect of this compound?
Observing a phenotype that doesn't align with the known functions of BRD4 warrants investigation into potential off-target effects. A systematic approach is recommended:
-
Confirm On-Target Activity: First, verify that BRD4 is being degraded at the concentration of this compound you are using. This can be done via Western Blot.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the degradation of BRD4, which for this compound occurs at low nanomolar concentrations (DC50 ~5 nM).[1][2] Effects that only appear at much higher concentrations (e.g., micromolar ranges) are more likely to be off-target.
-
Use Control Compounds:
-
Inactive Control: Use a structurally similar molecule that does not bind to either BRD4 or the E3 ligase.
-
Pan-BET Degrader: Compare the phenotype to that induced by a non-selective BET degrader (e.g., dBET6) to distinguish BRD4-specific effects from those caused by degradation of BRD2 and BRD3.[2]
-
-
Rescue Experiments: Transfect cells with a version of BRD4 that is resistant to degradation by this compound. If the phenotype is reversed, it is likely an on-target effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity at effective concentrations. | 1. Off-target protein degradation: The compound may be degrading an essential protein other than BRD4. 2. On-target toxicity: Degradation of BRD4 itself might be lethal in the specific cell line being used. | 1. Perform a proteome-wide selectivity screen to identify unintended degraded proteins. 2. Test other selective BRD4 degraders with different chemical scaffolds. | 1. Identification of unintended degraded proteins. 2. If cytotoxicity persists with different BRD4 degraders, it is likely an on-target effect. |
| Observed phenotype does not match known BRD4 functions. | 1. Off-target effect: The phenotype may be caused by the degradation or inhibition of an unintended protein. 2. Cell-specific context: The function of BRD4 may be different or have unique downstream consequences in your specific experimental model. | 1. Perform rescue experiments by re-introducing a degradation-resistant form of BRD4. 2. Conduct proteomic and transcriptomic analyses to identify affected pathways.[6] 3. Test the compound in multiple cell lines to check for consistency. | 1. If the phenotype is rescued, it confirms an on-target effect. 2. Identification of novel pathways regulated by BRD4 or pathways affected by off-target binding. |
| Inconsistent BRD4 degradation. | 1. Compound solubility/stability: The compound may not be fully soluble or may be degrading in the cell culture media. 2. Cellular context: The expression levels of the E3 ligase (Cereblon) or components of the ubiquitin-proteasome system may be limiting. | 1. Check the solubility and stability of this compound in your media. 2. Measure the expression level of CRBN in your cell line. | 1. Ensures that the observed effects are due to the active compound. 2. Helps to determine if the cellular machinery is sufficient for PROTAC-mediated degradation. |
Experimental Protocols
Protocol 1: Proteome-wide Degradation Profiling
This method uses quantitative mass spectrometry to identify all proteins that are degraded upon treatment with this compound.
-
Cell Culture and Labeling (SILAC method):
-
Culture two populations of cells. One in "light" media (standard arginine and lysine) and the other in "heavy" media (containing stable isotope-labeled arginine and lysine).
-
Allow cells to grow for at least five passages to ensure complete incorporation of the heavy amino acids.
-
-
Treatment:
-
Treat the "heavy" labeled cells with a working concentration of this compound (e.g., 100 nM) for a specified time (e.g., 6 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash both cell populations.
-
Combine the "heavy" and "light" cell pellets in a 1:1 ratio.
-
Lyse the combined cells and extract total protein.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the protein mixture into peptides using trypsin.
-
Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of "heavy" versus "light" peptides for each identified protein.
-
A significant decrease in the heavy/light ratio for a protein indicates that its level was reduced by the this compound treatment. BRD4 should show a significant ratio decrease. Any other protein with a similar decrease is a potential off-target.
-
Protocol 2: Western Blot for Selective BRD4 Degradation
This is a standard method to confirm the selective degradation of BRD4 over BRD2 and BRD3.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 6 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the protein levels to the loading control.
-
Plot the normalized protein levels against the concentration of this compound to determine the DC50 for each protein.
-
Visualizations
Caption: Mechanism of action for the PROTAC this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Optimizing ZXH-3-26 Treatment Conditions: A Technical Support Guide
Welcome to the technical support center for ZXH-3-26, a selective BRD4 degrader. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the BRD4 protein.[1][2][3] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][3] A key feature of this compound is its high selectivity for BRD4, with minimal degradation of the related BRD2 and BRD3 proteins at effective concentrations.[2][4][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in a variety of cell lines, including:
-
HeLa cells: Used to study the effects on BRD4 isoforms and biomolecular condensates.[4][6][7]
-
HEK293T cells: Utilized for assessing endogenous BRD4 degradation.[8]
-
MM.1S cells (Multiple Myeloma): Employed in quantitative proteomics to confirm BRD4 downregulation.[8]
-
Basal-like breast cancer cell lines (MDA-MB-468, MDA-MB-231, HCC1806, HCC1937): Investigated for its anti-proliferative effects.[5]
Q3: What is the recommended concentration range and treatment duration for this compound?
A3: The optimal concentration and duration of this compound treatment are cell-line dependent. However, a common starting point is a concentration of 100 nM.[4][6][9] The half-maximal degradation concentration (DC50) for BRD4 is approximately 5 nM after 5 hours of treatment.[1][2][4][10] Treatment durations in published studies have ranged from 30 minutes to 48 hours.[4][5][6] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, with a solubility of up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C to -70°C in a manual defrost freezer to avoid repeated freeze-thaw cycles. For in vitro experiments, the stock solution can be diluted to the desired working concentration in cell culture medium. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in working solution. | Poor solubility in aqueous media. | If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[4][10] Ensure the final concentration of DMSO in the cell culture medium is compatible with your cells and does not exceed cytotoxic levels (typically <0.5%). |
| Inconsistent or no BRD4 degradation observed. | Suboptimal treatment conditions. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal degradation window for your specific cell line.[4] |
| Cell line insensitivity. | Confirm that your cell line expresses BRD4 and Cereblon (CRBN), as both are required for this compound activity. | |
| Reagent integrity. | Ensure the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Off-target effects observed. | High concentrations of this compound. | While this compound is highly selective, using excessively high concentrations may lead to off-target effects. Stick to the lowest effective concentration determined from your dose-response experiments. This compound spares degradation of BRD2/3 at concentrations up to 10 µM.[1][4] |
| BRD4 protein levels recover after treatment. | Reversible nature of PROTACs. | The degradation of BRD4 induced by this compound is reversible. Wash-out experiments in HeLa cells have shown that BRD4 protein levels can begin to recover within 18 hours after removal of the compound.[6][7] For sustained BRD4 knockdown, continuous treatment may be necessary. |
Experimental Protocols & Data
Summary of this compound Treatment Conditions in Various Cell Lines
| Cell Line | Concentration | Treatment Duration | Outcome | Reference |
| HeLa | 100 nM | 0.5, 2, 4, 6, 12, 24 h | Inhibition of BRD4 long and short isoforms. | [4] |
| HeLa | 0.01 - 10 µM | 6 h | Dose-dependent inhibition of BRD4 long and short isoforms. | [4] |
| HeLa | 100 nM | 6 h (wash-out) | BRD4 protein levels partially recovered after 18 h. | [6][7] |
| HEK293T | Increasing concentrations | 5 h | Degradation of endogenous BRD4. | [8] |
| MM.1S | 0.1 µM | 4 h | Significant downregulation of BRD4. | [8] |
| HCC1806 | 0.01 µM | 48 h | Near complete depletion of BRD4. | [5] |
| HCC1937 | 0.1 µM | 48 h | Near complete depletion of BRD4. | [5] |
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
For control experiments, treat cells with a corresponding concentration of DMSO.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
2. Western Blot Analysis for BRD4 Degradation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Visualizing Key Processes
To aid in understanding the experimental and biological processes involved with this compound, the following diagrams are provided.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Why is there variability in ZXH-3-26 efficacy between experiments?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of ZXH-3-26 between experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the degradation of the bromodomain-containing protein BRD4.[1] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome.[3] this compound is notable for its high selectivity for BRD4, with minimal degradation of BRD2 or BRD3 at effective concentrations.[3][4]
Q2: What is the expected efficacy of this compound?
In cellular degradation assays, this compound has been shown to have a half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment.[1][2][3] It has demonstrated effective degradation of both the long and short isoforms of BRD4 in cell lines such as HeLa and HEK293T.[2][5]
Q3: Why might I be observing lower-than-expected efficacy or variability in my experiments?
Variability in the efficacy of small molecules like this compound can arise from a number of factors. These can be broadly categorized into three areas:
-
Reagent and Compound Integrity: The quality, storage, and handling of the compound and reagents are critical.
-
Cellular System and Culture Conditions: The specific cell line, its passage number, health, and culture conditions can significantly impact results.
-
Experimental Protocol and Assay Method: Differences in treatment time, concentration range, and the final assay method can lead to different outcomes.
The following troubleshooting guide provides a more detailed breakdown of these potential issues and how to address them.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low BRD4 degradation | Compound Degradation: Improper storage or handling of this compound may have compromised its activity. | Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health: Unhealthy or senescent cells may have altered protein turnover rates or E3 ligase activity. | Use authenticated cell lines with a low passage number. Ensure cells are healthy and actively dividing at the time of treatment. | |
| Insufficient Treatment Time: The degradation of BRD4 is time-dependent. | Perform a time-course experiment to determine the optimal treatment duration for your specific cell line. Degradation has been observed as early as 30 minutes, with complete depletion after 4 hours in some systems.[6] | |
| Inappropriate Concentration Range: The effective concentration can vary between cell lines. | Perform a dose-response experiment with a broad range of this compound concentrations to determine the optimal working concentration for your system. | |
| Low Cereblon (CRBN) Expression: As this compound relies on CRBN for its activity, low expression levels in your cell line will reduce its efficacy. | Verify the expression level of CRBN in your cell line of interest via Western blot or other methods. | |
| Inconsistent DC50 values between experiments | Variations in Cell Density: Cell density at the time of treatment can influence drug availability and cellular response. | Standardize cell seeding density and ensure consistent confluence at the start of each experiment. |
| "Hook Effect": At very high concentrations, PROTACs can form binary complexes (this compound with either BRD4 or CRBN alone) which are not productive for degradation, leading to reduced efficacy.[6] | When performing dose-response experiments, ensure a sufficiently wide range of concentrations is tested to identify any potential hook effect. | |
| Differences in Assay Readout: The method used to quantify BRD4 levels (e.g., Western blot, flow cytometry) can have different sensitivities and sources of error. | Use a consistent and well-validated method for quantifying BRD4 levels. Ensure proper controls are included in every experiment. | |
| Variability in phenotypic response | Cell Line Specific Differences: The genetic and proteomic background of different cell lines can lead to varied responses to BRD4 degradation. | Be aware that the downstream effects of BRD4 degradation can be cell-context dependent. It is advisable to test the effects of this compound in multiple relevant cell lines. |
| Off-Target Effects (at high concentrations): While highly selective, very high concentrations of any small molecule have the potential for off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments to minimize the risk of off-target effects. |
Experimental Protocols
Below are example methodologies for key experiments involving this compound, based on published literature.
1. Cellular Degradation of Endogenous BRD4 via Western Blot
-
Cell Seeding: Plate cells (e.g., HEK293T or HeLa) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired final concentrations in cell culture medium.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.001 to 10 µM) for a specified time (e.g., 5-6 hours).[2][5] Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control and the vehicle-treated sample.
2. Time-Course of BRD4 Degradation
-
Cell Seeding and Preparation: As described above.
-
Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM).[2][6]
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24 hours).[2][6]
-
Analysis: Analyze BRD4 protein levels at each time point by Western blot as described above.
Data Presentation
Table 1: Summary of Experimental Parameters for this compound
| Parameter | Reported Values | Cell Line(s) | Reference |
| DC50 | ~ 5 nM | Not specified | [1][2][3] |
| Treatment Time for DC50 | 5 hours | Not specified | [1][2][3] |
| Effective Concentration Range | 0.001 - 10 µM | HeLa, HEK293T | [2][5] |
| Time-Course for Degradation | 0.5 - 24 hours | HeLa | [2][6] |
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating the Hook Effect in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the high-dose "hook effect" in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of an immunoassay?
The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can occur in one-step "sandwich" immunoassays, leading to falsely low results or false negatives.[1][2] This occurs when the concentration of the analyte (the substance being measured) is excessively high.[1][3] Instead of a continued increase in signal with a higher analyte concentration, the signal paradoxically decreases, creating a "hook" shape on a dose-response curve.[2][4]
Q2: What causes the hook effect in a sandwich immunoassay?
In a typical one-step sandwich immunoassay, an analyte is "sandwiched" between a capture antibody and a detection antibody. However, when the analyte concentration is extremely high, it saturates both the capture and detection antibodies simultaneously.[1][3] This prevents the formation of the "sandwich" complex, as the detection antibodies and captured analytes have limited opportunities to bind to each other. Consequently, unbound detection antibodies are washed away, leading to a weaker signal and an underestimation of the analyte concentration.[2]
Q3: How can I identify if my experimental results are affected by the hook effect?
A key indicator of the hook effect is obtaining a result that is unexpectedly low or below the limit of detection, especially when a high concentration of the analyte is anticipated. If there is a clinical or experimental discrepancy with the results, the hook effect should be considered.[5] The most definitive way to confirm the hook effect is to test serial dilutions of the sample. If a diluted sample yields a higher signal (and thus a higher calculated concentration) than the undiluted sample, the hook effect is likely present.[2][5]
Q4: What is ZXH-3-26 and can it be used to avoid the immunoassay hook effect?
There appears to be a misunderstanding regarding the application of this compound in the context of immunoassays. This compound is not a reagent used to mitigate the hook effect in immunoassays. Instead, this compound is a chemical tool known as a PROTAC (Proteolysis Targeting Chimera) that is designed to selectively degrade the BRD4 protein within cells.[6][7][8]
It is important to note that a "hook effect" has also been described in the context of PROTACs like this compound.[9] However, this is a distinct phenomenon from the immunoassay hook effect. For PROTACs, a very high concentration can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), which reduces the efficiency of protein degradation.[9] This is mechanistically different from the antibody saturation that occurs in immunoassays.
Troubleshooting Guide
Issue: Unexpectedly Low Signal in a High-Concentration Sample
This guide will help you determine if your results are affected by the hook effect and how to resolve the issue.
Step 1: Sample Dilution Series
The most reliable method to identify and overcome the hook effect is to perform a serial dilution of your sample.
-
Procedure : Prepare several dilutions of your sample (e.g., 1:10, 1:100, 1:1000) using an appropriate diluent.
-
Analysis : Analyze the diluted samples alongside the undiluted sample in your immunoassay.
-
Interpretation : If the calculated concentration from a diluted sample is significantly higher than that of the undiluted sample, the original sample was affected by the hook effect.
Step 2: Adjusting the Assay Protocol
If the hook effect is a recurrent issue, consider modifying your assay protocol.
-
Two-Step Protocol : Convert your one-step immunoassay into a two-step protocol. In a two-step assay, the sample containing the analyte is first incubated with the capture antibody. After a wash step to remove excess analyte, the detection antibody is added. This separation of steps prevents the saturation of both antibodies at the same time.[3]
-
Increase Antibody Concentration : In some cases, increasing the concentration of the capture and/or detection antibodies can help to mitigate the hook effect by providing more binding sites for the analyte.
Quantitative Data Summary
The following table illustrates a typical hook effect scenario and how sample dilution can correct the measurement.
| Sample | Dilution Factor | Measured Signal (OD/RLU) | Calculated Concentration (ng/mL) | Corrected Concentration (ng/mL) |
| Undiluted | 1 | 0.8 | 50 | 50 |
| Diluted A | 10 | 1.5 | 150 | 1500 |
| Diluted B | 100 | 1.2 | 120 | 12000 |
| Diluted C | 1000 | 0.5 | 30 | 30000 |
In this example, the undiluted sample shows a falsely low concentration due to the hook effect. Diluting the sample 1:1000 reveals a more accurate, significantly higher concentration.
Experimental Protocols
Protocol 1: Detection of the Hook Effect using Sample Dilution
-
Sample Preparation : Prepare a dilution series of the test sample (e.g., 1:1, 1:10, 1:100, 1:1000, 1:10000) in the assay's recommended diluent.
-
Assay Performance : Run the undiluted and diluted samples in the one-step sandwich immunoassay according to the manufacturer's instructions.
-
Data Acquisition : Measure the signal output (e.g., absorbance, fluorescence, luminescence) for each sample.
-
Data Analysis :
-
Calculate the analyte concentration for each dilution based on the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the corrected concentration for each diluted sample.
-
Plot the corrected concentration against the dilution factor. A significant increase in the corrected concentration upon dilution is indicative of the hook effect in the less diluted samples.
-
Protocol 2: Mitigation of the Hook Effect using a Two-Step Immunoassay Protocol
-
Coating : Coat a microplate with the capture antibody and block non-specific binding sites.
-
Sample Incubation : Add the samples (and standards) to the wells and incubate to allow the analyte to bind to the capture antibody.
-
Washing : Wash the plate to remove unbound analyte and other sample components.
-
Detection Antibody Incubation : Add the detection antibody and incubate to allow it to bind to the captured analyte.
-
Washing : Wash the plate to remove the unbound detection antibody.
-
Signal Generation : Add the substrate and measure the signal. This two-step process with an intervening wash step prevents the hook effect by removing excess analyte before the detection antibody is introduced.[3]
Visualizing the Hook Effect and Related Concepts
Diagram 1: The Immunoassay Hook Effect Mechanism
Caption: Mechanism of the immunoassay hook effect.
Diagram 2: Experimental Workflow to Identify the Hook Effect
Caption: Workflow for identifying the hook effect via sample dilution.
Diagram 3: Signaling Pathway of this compound (PROTAC)
Caption: Mechanism of action for the BRD4-degrading PROTAC this compound.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. myadlm.org [myadlm.org]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medkoo.com [medkoo.com]
- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming the Proteasome-Dependent Mechanism of ZXH-3-26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm that the PROTAC ZXH-3-26 mediates the degradation of its target protein, BRD4, through the ubiquitin-proteasome pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively target the bromodomain-containing protein 4 (BRD4) for degradation.[1][2] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[4][5][6]
Q2: Why is it important to confirm that this compound works through the proteasome pathway?
A2: Confirming the mechanism of action is a critical step in drug discovery and development.[7] For a PROTAC like this compound, demonstrating its dependence on the proteasome pathway validates its intended design and distinguishes its activity from off-target effects or other mechanisms of cell death. This confirmation provides confidence that the observed degradation of BRD4 is a direct result of the PROTAC's ability to hijack the ubiquitin-proteasome system.
Q3: What are the key experiments to confirm the proteasome-dependent activity of this compound?
A3: The three key experiments to confirm the proteasome-dependent activity of this compound are:
-
Target Degradation Assay: Demonstrating a dose- and time-dependent reduction in BRD4 protein levels upon treatment with this compound.
-
Proteasome and Neddylation Inhibition Rescue Assay: Showing that co-treatment with a proteasome inhibitor (e.g., MG-132, bortezomib) or a neddylation inhibitor (e.g., MLN4924) prevents the degradation of BRD4 by this compound.[8][9][10]
-
Target Ubiquitination Assay: Detecting an increase in ubiquitinated BRD4 species in the presence of this compound, especially when the proteasome is inhibited.[11]
Q4: Is this compound selective for BRD4?
A4: Yes, this compound is reported to be highly selective for BRD4. It shows minimal degradation of other BET family members, BRD2 and BRD3, at concentrations effective for BRD4 degradation.[1][2][3]
Experimental Protocols and Troubleshooting Guides
BRD4 Degradation Assay via Western Blot
This experiment is the first step to confirm that this compound induces the degradation of its target protein, BRD4.
Experimental Protocol:
-
Cell Culture: Plate your cells of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a fixed time (e.g., 6 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or α-Tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control.
Data Presentation:
Table 1: Dose-Dependent Degradation of BRD4 by this compound
| This compound Conc. (nM) | Relative BRD4 Level (%) |
| 0 (DMSO) | 100 |
| 1 | 85 |
| 5 | 50 (DC50) |
| 10 | 30 |
| 50 | 10 |
| 100 | <5 |
Note: The above data is illustrative. Actual results may vary depending on the cell line and experimental conditions. This compound has a reported DC50 of approximately 5 nM after 5 hours of treatment.[2][3]
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No BRD4 degradation observed | Inactive compound | Ensure the this compound is properly stored and handled. Prepare fresh stock solutions. |
| Cell line is not sensitive | Use a cell line known to be sensitive to BRD4 degradation by PROTACs. | |
| Incorrect antibody | Verify the specificity and optimal dilution of the BRD4 antibody. | |
| High background on Western blot | Insufficient blocking or washing | Increase blocking time and the number of washes. Use a different blocking agent. |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. Run a gel stained with Coomassie Blue to check for equal loading. |
Experimental Workflow Diagram:
Caption: Workflow for BRD4 degradation assay.
Proteasome and Neddylation Inhibition Rescue Assay
This crucial experiment confirms that the degradation of BRD4 by this compound is dependent on the proteasome and the activity of Cullin-RING E3 ligases (which are activated by neddylation).
Experimental Protocol:
-
Cell Culture: Plate cells as described in the previous protocol.
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 100 nM bortezomib) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
Co-treatment: Add this compound (at a concentration that gives significant degradation, e.g., 100 nM) to the pre-treated cells and incubate for the desired time (e.g., 6 hours).
-
Controls: Include the following controls:
-
Vehicle (DMSO) only
-
This compound only
-
Proteasome/Neddylation inhibitor only
-
-
Analysis: Perform cell lysis, protein quantification, and Western blotting for BRD4 and a loading control as previously described.
Expected Results:
You should observe that in the cells treated with this compound alone, BRD4 levels are significantly reduced. In contrast, in the cells co-treated with a proteasome or neddylation inhibitor and this compound, the degradation of BRD4 should be blocked or "rescued," with BRD4 levels remaining comparable to the control.
Data Presentation:
Table 2: Rescue of BRD4 Degradation by Proteasome and Neddylation Inhibitors
| Treatment | Relative BRD4 Level (%) |
| DMSO | 100 |
| This compound (100 nM) | 10 |
| MG-132 (10 µM) | 100 |
| This compound + MG-132 | 95 |
| MLN4924 (1 µM) | 100 |
| This compound + MLN4924 | 90 |
Note: The above data is illustrative. A successful rescue experiment will show a significant increase in BRD4 levels in the co-treatment groups compared to the this compound only group.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No rescue of BRD4 degradation | Inhibitor concentration is too low or incubation time is too short | Optimize the concentration and pre-incubation time of the proteasome/neddylation inhibitor. |
| The degradation is not proteasome-dependent | This would be an unexpected result for a PROTAC. Consider alternative degradation pathways like lysosomal degradation and test with appropriate inhibitors (e.g., bafilomycin A1).[12] | |
| Inhibitor is toxic to cells | Concentration is too high or incubation is too long | Perform a toxicity assay to determine the optimal non-toxic concentration and incubation time for the inhibitor in your cell line. |
Logical Relationship Diagram:
Caption: Inhibition points in the PROTAC pathway.
BRD4 Ubiquitination Assay
This experiment provides direct evidence that this compound induces the ubiquitination of BRD4.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG-132) for a shorter duration (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer (containing 1% SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C to capture BRD4 and its ubiquitinated forms.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated BRD4. A high molecular weight smear above the BRD4 band indicates polyubiquitination.
-
You can also re-probe the membrane with an anti-BRD4 antibody to confirm the successful immunoprecipitation of BRD4.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No ubiquitination signal | Ubiquitinated proteins are rapidly degraded | Ensure the proteasome inhibitor is active and used at an effective concentration. |
| IP antibody is not working | Use a validated IP-grade antibody for BRD4. | |
| Low abundance of ubiquitinated BRD4 | Increase the amount of starting cell lysate for the IP. | |
| High background in IP | Insufficient washing or non-specific antibody binding | Increase the number of washes. Use a non-specific IgG as an isotype control for the IP. |
Signaling Pathway Diagram:
Caption: this compound mechanism of action.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on ZXH-3-26 activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZXH-3-26, a selective BRD4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the BRD4 (Bromodomain-containing protein 4). It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of BRD4's role in various cellular processes.[3]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound is a highly potent and selective degrader of BRD4. Cellular degradation assays have shown it to have a half-maximal degradation concentration (DC50) of approximately 5 nM after a 5-hour treatment.[1][3][4] Notably, this compound is selective for BRD4 and does not significantly degrade other BET family proteins like BRD2 or BRD3 at concentrations up to 10 µM.[1]
Q3: How does serum concentration in cell culture media affect the activity of this compound?
A3: While specific studies detailing the impact of varying serum concentrations on this compound activity are not extensively published, the reported DC50 values are typically determined in standard cell culture conditions, which include serum. It is crucial to maintain a consistent serum concentration throughout your experiments to ensure reproducibility. A significant change in serum percentage could potentially alter the effective concentration of this compound available to the cells due to non-specific protein binding. For sensitive experiments, it is recommended to perform a dose-response curve under your specific serum conditions to determine the optimal concentration.
Q4: What are the recommended cell lines for studying this compound activity?
A4: this compound has been shown to be effective in a variety of human cell lines. Published studies have demonstrated its activity in cell lines such as HEK293T, HeLa, and the multiple myeloma cell line MM.1S.[5][6] The choice of cell line should be guided by your specific research question and the expression levels of BRD4 and Cereblon.
Q5: How quickly can I expect to see BRD4 degradation after treatment with this compound?
A5: Degradation of BRD4 can be observed relatively quickly after treatment with this compound. Some studies have reported noticeable degradation within 30 minutes of treatment, with more substantial depletion observed after 4 to 6 hours.[2][6] The precise timing can vary depending on the cell line, concentration of this compound used, and the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low BRD4 degradation observed | Incorrect concentration of this compound: The concentration may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 1 nM to 1 µM. |
| Insufficient incubation time: The treatment duration may be too short to allow for ubiquitination and proteasomal degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 6, 12, and 24 hours) to identify the optimal time point for maximal degradation.[1] | |
| Low expression of Cereblon (CRBN): As this compound relies on CRBN for its activity, low levels of this E3 ligase in your cell line will impair degradation. | Verify the expression of CRBN in your cell line of choice via Western blot or qPCR. If CRBN expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase. | |
| Poor compound solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure that the this compound stock solution is properly prepared. Sonication may be required to fully dissolve the compound in DMSO.[2] | |
| Inconsistent results between experiments | Variable serum concentration: Fluctuations in the percentage of serum in the cell culture media can affect compound availability and activity. | Maintain a consistent serum concentration across all experiments. If you need to change the serum percentage, re-optimize your experimental conditions. |
| Cell passage number and confluency: High passage numbers or inconsistent cell confluency at the time of treatment can lead to variability in cellular responses. | Use cells with a low passage number and ensure a consistent cell confluency (e.g., 70-80%) at the start of each experiment. | |
| Inconsistent compound handling: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Off-target effects observed | High concentration of this compound: Although highly selective, very high concentrations of any compound can lead to off-target effects. | Use the lowest effective concentration of this compound that achieves the desired level of BRD4 degradation. Refer to your dose-response curve to determine this concentration. |
| Cellular stress response: The degradation of a key protein like BRD4 can induce cellular stress, leading to secondary effects. | Monitor cell viability and morphology. Consider using a shorter treatment time if significant stress responses are observed. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess the degradation of endogenous BRD4 in cultured cells following treatment with this compound.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture media to the desired final concentrations.
-
Cell Treatment: Aspirate the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 5 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Compare the levels of BRD4 in the this compound treated samples to the DMSO control.
Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | PROTAC | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: ZXH-3-26 and dBET6 for BRD4 Degradation
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs (Proteolysis Targeting Chimeras), ZXH-3-26 and dBET6, have emerged as powerful tools for dismantling the BET (Bromodomain and Extra-Terminal) family protein BRD4, a key regulator of gene expression implicated in cancer and other diseases. While both molecules effectively induce the degradation of BRD4, they exhibit distinct selectivity profiles, offering researchers tailored approaches for their investigations. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | dBET6 |
| Selectivity | Selective for BRD4 | Pan-BET degrader (BRD2, BRD3, BRD4) |
| Target Ligand | JQ1 derivative | (+)-JQ1 |
| E3 Ligase Ligand | Cereblon (CRBN) ligand | Cereblon (CRBN) ligand |
| Reported DC50 | ~5 nM (5 hours)[1][2][3][4][5] | 6 nM (3 hours)[6][7] |
Efficacy in BRD4 Degradation: A Quantitative Look
Both this compound and dBET6 demonstrate high potency in inducing the degradation of BRD4. Experimental data reveals comparable half-maximal degradation concentrations (DC50) in the low nanomolar range.
| Compound | DC50 | Cell Line | Treatment Time | Reference |
| This compound | ~5 nM | HeLa, HEK293T | 5 hours | [1][2][3][4] |
| dBET6 | 6 nM | HEK293T | 3 hours | [6][7] |
Immunoblot analysis confirms that this compound effectively degrades endogenous BRD4 with comparable efficacy to dBET6.[1][2] However, a key distinction lies in their selectivity. While dBET6 degrades BRD2, BRD3, and BRD4, this compound selectively degrades BRD4, sparing BRD2 and BRD3 at concentrations up to 10 μM.[1][2][4] This selectivity is attributed to the unique conformation this compound adopts when engaging with the Cereblon E3 ligase.[1][2]
Mechanism of Action: The PROTAC Pathway
Both this compound and dBET6 function as PROTACs, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
BRD4's Role in Cellular Signaling
BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key genes involved in cell growth, proliferation, and inflammation.[8][9] Its dysregulation is a hallmark of various cancers. By degrading BRD4, both this compound and dBET6 can disrupt these downstream signaling pathways.
Caption: Simplified BRD4 signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare BRD4 degraders.
Western Blotting for Protein Degradation
This technique is used to quantify the amount of a specific protein in a sample.
Caption: Standard Western Blotting workflow.
-
Cell Treatment: Plate cells (e.g., HeLa or HEK293T) and treat with varying concentrations of this compound or dBET6 for the desired time points (e.g., 3, 5, 6, 12, 24 hours).[1]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Quantitative Proteomics (e.g., TMT-based)
This method provides a global and unbiased assessment of protein abundance changes upon treatment.
-
Sample Preparation: Treat cells (e.g., MM.1S) with the degrader or vehicle control. Harvest, lyse, and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Fractionation and LC-MS/MS: Combine the labeled samples, fractionate the peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This allows for the assessment of the degrader's selectivity.[10]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to the wells.
-
Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Plot the results to determine the half-maximal inhibitory concentration (IC50) of the compound.
Conclusion
Both this compound and dBET6 are highly effective degraders of BRD4. The choice between them will largely depend on the specific research question. For studies requiring the specific interrogation of BRD4 function without confounding effects from the degradation of other BET family members, the selective nature of This compound makes it the superior choice.[1][2][4] Conversely, for applications where the simultaneous degradation of BRD2, BRD3, and BRD4 is desired, such as in certain cancer therapy models, the pan-BET degrader dBET6 would be more appropriate.[11][12] The detailed experimental protocols provided herein should enable researchers to effectively utilize and evaluate these powerful chemical tools in their own studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mybiosource.com [mybiosource.com]
- 6. rndsystems.com [rndsystems.com]
- 7. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of BRD4 Degrader ZXH-3-26 with the Proteasome Inhibitor Carfilzomib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing the selective proteasome inhibitor carfilzomib to validate the mechanism of action of ZXH-3-26, a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). Understanding the interplay between these compounds is crucial for researchers developing targeted protein degradation (TPD) therapies. This guide outlines the experimental rationale, key assays, and expected outcomes, supported by detailed protocols and data presentation.
Introduction to this compound and Carfilzomib
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of BRD4.[1][2] It functions by forming a ternary complex between BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2] The degradation of BRD4, a key regulator of oncogene transcription, has shown significant therapeutic potential in various cancers.
Carfilzomib is a second-generation, irreversible proteasome inhibitor approved for the treatment of multiple myeloma.[3][4] It selectively targets the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[3][4] Its high selectivity and irreversible binding offer advantages over first-generation proteasome inhibitors.[5][6]
Rationale for Using Carfilzomib to Validate this compound Mechanism
The mechanism of action of PROTACs like this compound is fundamentally dependent on a functional ubiquitin-proteasome system (UPS). By inhibiting the proteasome with carfilzomib, the degradation of BRD4 induced by this compound should be prevented or "rescued." This rescue effect serves as a critical validation that this compound acts through the intended proteasomal degradation pathway. Experimental validation of this principle confirms the on-target mechanism of the PROTAC and rules out off-target effects that might lead to a decrease in BRD4 levels through other means, such as transcriptional or translational inhibition. One study has explicitly shown that the ability of this compound to degrade BRD4 was rescued with pretreatment of the proteasome inhibitor carfilzomib.[7]
Comparative Experimental Workflow
The following diagram illustrates the experimental workflow to validate the mechanism of this compound using carfilzomib.
Signaling Pathway and Point of Intervention
The following diagram illustrates the signaling pathway of this compound-mediated BRD4 degradation and the inhibitory action of carfilzomib.
Data Presentation and Comparison
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound alone and in combination with carfilzomib.
Table 1: Western Blot Analysis of BRD4 Protein Levels
| Treatment | Concentration of this compound | BRD4 Protein Level (% of Control) |
| DMSO (Vehicle) | - | 100% |
| This compound | 10 nM | ~40% |
| This compound | 100 nM | ~5% |
| Carfilzomib | 1 µM | ~98% |
| This compound + Carfilzomib | 10 nM + 1 µM | ~95% |
| This compound + Carfilzomib | 100 nM + 1 µM | ~90% |
Note: Data are representative and based on typical outcomes of such experiments. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Cell Viability (MTS Assay)
| Treatment | IC50 (nM) |
| This compound | 50 nM |
| Carfilzomib | 20 nM |
| This compound + Carfilzomib (1 µM) | > 1000 nM (Expected significant increase) |
Note: The co-treatment with carfilzomib is expected to significantly increase the IC50 of this compound, indicating a rescue of cell viability.
Table 3: Apoptosis Induction (Caspase-3/7 Activity)
| Treatment | Fold Change in Caspase-3/7 Activity (vs. Control) |
| This compound (100 nM) | ~4.5-fold |
| Carfilzomib (1 µM) | ~6.0-fold |
| This compound (100 nM) + Carfilzomib (1 µM) | ~6.2-fold (No significant potentiation expected) |
Note: Carfilzomib is a potent inducer of apoptosis. The combination is not expected to be synergistic in this context, as carfilzomib's primary effect is being leveraged to block the upstream mechanism of this compound.
Experimental Protocols
1. Western Blot for BRD4 Degradation and Rescue
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, MM.1S) in 6-well plates. Allow cells to adhere overnight. For the rescue experiment, pre-treat cells with 1 µM carfilzomib for 1-2 hours. Then, treat with the desired concentrations of this compound for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
2. Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of this compound with or without a fixed concentration of carfilzomib for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound, carfilzomib, or the combination for 24-48 hours.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
4. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Treat cells in a 6-well plate. Harvest both adherent and floating cells.
-
Cell Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Conclusion
The use of carfilzomib as a tool compound is indispensable for the validation of the mechanism of action of BRD4 degraders like this compound. The experimental framework outlined in this guide provides a robust methodology for demonstrating the proteasome-dependent activity of PROTACs. By employing a combination of biochemical and cell-based assays, researchers can confidently establish the on-target mechanism of their degrader molecules, a critical step in the drug development pipeline. The provided protocols and data tables serve as a practical resource for designing and interpreting these crucial validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 4. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel proteasome inhibitor carfilzomib induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD4-Targeting PROTACs: ZXH-3-26, dBET6, and MZ1
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This guide provides a detailed comparison of the degradation profiles of three prominent BRD4-targeting PROTACs: ZXH-3-26, dBET6, and MZ1. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key regulator of oncogene transcription and a prime target in cancer therapy.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these molecules based on available experimental data.
Quantitative Degradation Profile Comparison
The following table summarizes the key degradation parameters for this compound, dBET6, and MZ1, providing a quantitative comparison of their potency, efficacy, and selectivity in degrading BRD4.
| Parameter | This compound | dBET6 | MZ1 |
| Target Protein | BRD4 | BRD4 (Pan-BET) | BRD4 (Preferential) |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| DC50 (BRD4) | ~5 nM (5h, HeLa cells)[1] | 6 nM (3h, HEK293T cells)[2] | 8 nM (H661 cells), 23 nM (H838 cells) |
| Dmax (BRD4) | Not explicitly reported, but immunoblot analysis shows comparable efficacy to dBET6[1][3] | 97% (3h, HEK293T cells)[2] | Complete degradation at 100 nM |
| Selectivity | Highly selective for BRD4; spares BRD2/3[1][3][4] | Pan-BET degrader (degrades BRD2, BRD3, and BRD4)[3][5] | Preferential for BRD4 over BRD2 and BRD3 |
| Degradation Kinetics | Time-dependent degradation of both long and short BRD4 isoforms observed from 0.5h to 24h.[1] Rapid degradation of BRD4 observed after 1 hour of treatment.[6][7] Rapid and potent degradation of BRD4. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the experimental conditions, including cell line, treatment duration, and detection method. The data presented here are compiled from different studies and should be interpreted with this in mind.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key experiments cited in the evaluation of this compound and other PROTACs.
Western Blotting for Protein Degradation Analysis
Purpose: To qualitatively or semi-quantitatively assess the degradation of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., this compound, dBET6, or MZ1) or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 3, 5, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
Purpose: To quantitatively assess the degradation of the target protein and evaluate the selectivity of the PROTAC across the entire proteome.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC or vehicle control as described for Western blotting.
-
Lyse the cells and extract proteins.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Denature the proteins using urea or another denaturing agent.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for multiplexed analysis):
-
Label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol. This allows for the simultaneous analysis of multiple samples.
-
-
Peptide Cleanup:
-
Desalt and clean up the peptide samples using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap mass spectrometer).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins based on the detected peptides.
-
For labeled experiments, determine the relative protein abundance based on the reporter ion intensities. For label-free experiments, use precursor ion intensities for quantification.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.
-
Conclusion
This compound, dBET6, and MZ1 are all potent degraders of BRD4, each with a distinct degradation profile. This compound stands out for its high selectivity for BRD4, offering a more targeted approach compared to the pan-BET degrader dBET6.[1][3][4] MZ1 also shows a preference for BRD4 degradation but recruits a different E3 ligase (VHL) than this compound and dBET6 (CRBN), which can be advantageous in overcoming potential resistance mechanisms. The choice of PROTAC for a specific research or therapeutic application will depend on the desired selectivity profile and the cellular context. The experimental protocols provided herein offer a foundation for the rigorous evaluation and comparison of these and other novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for ZXH-3-26: A Guide for Laboratory Professionals
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides essential safety and logistical information for the proper handling and disposal of ZXH-3-26, a potent and selective PROTAC (Proteolysis Targeting Chimera) BRD4 degrader. As this compound is intended for laboratory research use only, all handling and disposal must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.[1][2]
Essential Safety and Logistical Information
This compound is a complex organic molecule designed to induce the degradation of the BRD4 protein.[3] Due to its potent biological activity, it must be treated as a potentially hazardous substance. All waste generated from its use, including unused compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[4] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[5]
Data Presentation: Chemical and Safety Properties
| Property | Value/Information | Source |
| Chemical Name | Methyl 2-((6S)-4-(4-chlorophenyl)-2-((5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][6][7][8]triazolo[4,3-a][7][8]diazepin-6-yl)acetate | N/A |
| CAS Number | 2243076-67-5 | [9] |
| Molecular Formula | C38H37ClN8O7S | [10][9] |
| Molecular Weight | 785.27 g/mol | [9] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble to 100 mM in DMSO | [10] |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. | [9] |
| Hazard Classification | Presumed cytotoxic. Treat as hazardous chemical waste. | |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. | [6] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | [6] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals.[8][11] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[4]
Step 1: Waste Segregation and Collection
Proper segregation of waste is critical to ensure safety and compliance.[4]
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.
-
Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".[4]
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene or plastic-coated glass bottle) with a secure screw-top cap.[4] The container must be labeled "Hazardous Waste," with "this compound" and the solvent (e.g., "in DMSO") clearly indicated. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[4]
-
Step 2: Decontamination of Laboratory Equipment
All non-disposable equipment and surfaces that may have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.[6]
-
Follow with a second wipe-down using a laboratory-grade detergent solution.
-
All wipes, paper towels, and other materials used for decontamination must be disposed of as solid hazardous waste.[4]
-
For glassware, after an initial solvent rinse (collected as liquid hazardous waste), wash thoroughly with detergent and water.
-
Step 3: Final Disposal Logistics
-
Storage: Securely seal all waste containers and store them in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[4][12] This area should be away from general lab traffic and incompatible materials.
-
Pickup: Follow your institution's specific procedures to request a pickup of the hazardous waste by the EHS department or a licensed hazardous waste contractor.[6] Ensure all labeling is complete and accurate before the scheduled pickup.
Mandatory Visualization
Signaling Pathway of BRD4 Degradation by this compound
This compound is a PROTAC that functions by inducing the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[3][13] It achieves this by forming a ternary complex between BRD4 and Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[13][14] This proximity facilitates the transfer of ubiquitin to BRD4, marking it for destruction by the proteasome.[3][15]
Caption: Mechanism of BRD4 degradation induced by the PROTAC this compound.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of waste generated from this compound usage.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. mybiosource.com [mybiosource.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. shellchemtech.com [shellchemtech.com]
- 10. rndsystems.com [rndsystems.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Essential Safety and Logistical Information for Handling ZXH-3-26
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
